OxyR protein
Description
Properties
CAS No. |
125123-14-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Synonyms |
OxyR protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of the Oxyr Protein
Domain Organization of the OxyR Protein
OxyR belongs to the LysR-type transcriptional regulator (LTTR) family, characterized by a conserved modular structure. pnas.orgnih.gov The protein is composed of two primary functional domains: an N-terminal DNA-binding domain (DBD) and a C-terminal regulatory domain (RD), connected by a flexible linker region. pnas.orgnih.gov
The N-terminal DNA-binding domain of OxyR is responsible for recognizing and binding to specific DNA sequences in the promoter regions of its target genes. nih.govuniprot.org This domain features a characteristic winged helix-turn-helix (wHTH) motif, a common structure for DNA-binding proteins. pnas.orgnih.gov The helix-turn-helix portion makes direct contact with the major groove of the DNA, while the "wing" or beta-hairpin structure often interacts with the minor groove or the DNA backbone, contributing to binding specificity and stability. researchgate.net In the tetrameric form of OxyR, the four DBDs are arranged to interact with four regularly spaced ATAG elements within the DNA binding site. oup.comnih.gov The specific contacts made by the DBD with the DNA can differ between the reduced and oxidized states of the protein, allowing for differential gene regulation. oup.com
The C-terminal regulatory domain functions as the sensory module of the this compound, detecting the presence of hydrogen peroxide (H₂O₂). pnas.orgnih.gov This domain houses the conserved cysteine residues that are crucial for the protein's redox-sensing capabilities. pnas.orgnih.gov The RD is also responsible for the majority of the protein-protein interactions that drive the dimerization and tetramerization of OxyR. nih.gov Upon oxidation, the RD undergoes a significant conformational change, which is then transmitted to the DBDs, thereby modulating their DNA-binding affinity and transcriptional activity. nih.gov Structural studies of the Escherichia coli OxyR regulatory domain have revealed that in the oxidized state, the protomers of the RD dimer exhibit a relative rotation of approximately 30° compared to the reduced state. pnas.orgnih.gov
Oligomerization States and Dynamics of the this compound
OxyR functions as an oligomer, primarily existing in dimeric and tetrameric forms. nih.govnih.gov This oligomeric nature is fundamental to its mechanism of action, allowing for cooperative binding to DNA and allosteric regulation.
The active form of OxyR is a homotetramer, which can be described as a dimer of dimers. nih.govnih.gov Each monomer is a single polypeptide chain containing both the DBD and RD. nih.gov The initial dimerization is primarily mediated by interactions between the regulatory domains of two monomers. nih.gov Subsequently, two of these dimers associate to form the functional tetramer. nih.gov This tetrameric assembly is crucial for the proper spacing of the DNA-binding domains, enabling them to simultaneously engage with the four distinct recognition sites on the promoter DNA. nih.gov The full-length crystal structures of Pseudomonas aeruginosa OxyR have confirmed a tetrameric arrangement assembled via two distinct dimerization interfaces. pnas.org
The stability and function of the OxyR tetramer are maintained by two types of interfaces: intra-dimer and inter-dimer.
Intra-Dimer Interface: This interface is formed between the regulatory domains of the two monomers that constitute a dimer. nih.gov This interface is critical for the initial dimerization and is the site of significant conformational changes upon oxidation. nih.gov
Inter-Dimer Interface: The tetramer is formed through interactions between the DNA-binding domains of the two dimers. pnas.orgnih.gov This interface helps to correctly position the two dimers relative to each other, which is essential for binding to the extended DNA operator sites. nih.gov
The interplay between these interfaces is crucial for the allosteric regulation of OxyR. Changes in the intra-dimer interface within the regulatory domains, triggered by oxidation, lead to a rearrangement of the entire tetrameric structure, which in turn alters the positioning of the DBDs and their affinity for DNA. pnas.orgnih.gov
| Interface Type | Primary Location of Interaction | Key Function | Response to Oxidation |
|---|---|---|---|
| Intra-Dimer | C-Terminal Regulatory Domains (RD) | Initial dimerization of monomers | Undergoes significant conformational changes |
| Inter-Dimer | N-Terminal DNA-Binding Domains (DBD) | Formation of the functional tetramer | Rearrangement of dimers relative to each other |
Conserved Cysteine Residues in this compound Sensing
The ability of OxyR to sense oxidative stress is mediated by highly conserved cysteine residues within its regulatory domain. pnas.orgnih.gov In Escherichia coli OxyR, these critical residues are Cysteine-199 (Cys199) and Cysteine-208 (Cys208). oup.com
Upon exposure to hydrogen peroxide, the thiol group of Cys199 is oxidized to a sulfenic acid intermediate (Cys-SOH). researchgate.net This highly reactive intermediate then rapidly reacts with the thiol group of Cys208 to form an intramolecular disulfide bond. nih.gov This disulfide bond formation acts as a molecular switch, triggering a cascade of conformational changes that activate the protein. uniprot.org The formation of this bond induces a significant structural rearrangement within the regulatory domain, altering the quaternary structure of the tetramer and enhancing its affinity for certain promoter sequences, thereby activating the transcription of antioxidant genes. pnas.orgnih.govoup.com The reduction of this disulfide bond, which inactivates OxyR, is catalyzed by glutaredoxin 1 (Grx1). nih.gov
| Residue | Location | Role in Sensing Mechanism |
|---|---|---|
| Cysteine-199 | Regulatory Domain | Initial site of oxidation by H₂O₂ to form sulfenic acid |
| Cysteine-208 | Regulatory Domain | Reacts with oxidized Cys199 to form an intramolecular disulfide bond |
Identification and Role of Peroxidatic Cysteine (Cp)
The primary sensor of H₂O₂ in the this compound is a highly reactive cysteine residue known as the peroxidatic cysteine (Cp). nih.govpnas.org In Escherichia coli OxyR, this corresponds to Cysteine-199 (Cys199). pnas.orgoup.com The Cp residue exhibits an exceptionally high reactivity towards H₂O₂, with reaction rates estimated to be around 10⁵ M⁻¹s⁻¹. nih.govpnas.org This high reactivity is attributed to the specific protein microenvironment that lowers the pKa of the cysteine thiol group, making it a better nucleophile. pnas.org
Upon exposure to H₂O₂, the Cp is rapidly oxidized to a sulfenic acid form (Cys-SOH). pnas.orguniprot.org This initial oxidation event is the first step in the signal transduction cascade. pnas.org The formation of this sulfenic acid intermediate is a critical event that triggers subsequent conformational changes in the protein. pnas.org In some bacteria, such as Deinococcus radiodurans, an OxyR homolog has been identified that contains only one conserved cysteine, which acts as the sensor and is reversibly oxidized to a sulfenic acid form to regulate gene transcription. plos.org
Key residues surrounding the Cp, such as a conserved threonine and arginine, play a critical role in activating the peroxide and facilitating its reduction. nih.govpnas.org These residues help to properly position the H₂O₂ molecule and stabilize the transition state of the reaction, thereby enhancing the peroxidatic activity of the Cp. pnas.orgpnas.org
Identification and Role of Resolving Cysteine (Cr)
Following the oxidation of the peroxidatic cysteine to a sulfenic acid, a second conserved cysteine residue, known as the resolving cysteine (Cr), comes into play. nih.govpnas.org In E. coli OxyR, this is Cysteine-208 (Cys208). pnas.orgoup.com The role of the Cr is to react with the sulfenic acid intermediate of the Cp. nih.gov
This reaction leads to the formation of an intramolecular disulfide bond between the Cp and Cr residues. pnas.orgelsevierpure.com In the reduced state of the protein, these two cysteine residues are separated by a significant distance, approximately 17 Å in the E. coli OxyR regulatory domain. elsevierpure.com The formation of the disulfide bond requires a substantial conformational change to bring these two residues into proximity. elsevierpure.com This disulfide bond formation is a reversible process; the disulfide can be reduced back to free thiols, allowing the protein to switch back to its inactive state when the oxidative stress has subsided. uniprot.orgresearchgate.net The reduction of the oxidized OxyR is often facilitated by the glutaredoxin system. nih.govuniprot.org
Conformational Changes in the this compound Induced by Redox State
The transition between the reduced and oxidized states of OxyR is accompanied by significant conformational changes that are fundamental to its function as a transcriptional switch. researchgate.netosti.gov These structural alterations modulate the protein's ability to bind to DNA and interact with RNA polymerase, thereby controlling the expression of antioxidant genes. researchgate.netosti.gov
Structural Rearrangements upon Oxidation
The formation of the intramolecular disulfide bond between Cp and Cr upon exposure to H₂O₂ triggers a cascade of structural rearrangements within the this compound. elsevierpure.com This initial event within the regulatory domain leads to a significant remodeling of its structure. elsevierpure.com In the regulatory domain of E. coli OxyR, the formation of the Cys199-Cys208 disulfide bond causes a dramatic structural change. elsevierpure.com
This large-scale conformational change directly impacts the DNA-binding domains. pnas.orgnih.gov The distance between the DNA-binding domains is altered, which in turn changes the protein's affinity and specificity for its target DNA sequences. pnas.orgnih.gov For instance, oxidized E. coli OxyR has a greater affinity for certain promoter sequences compared to its reduced form. oup.comnih.gov The structural rearrangement in the oxidized state allows the DNA-binding domains to be optimally positioned to engage with specific operator sites in the promoters of target genes, leading to the activation of transcription. pnas.orgnih.gov
Structural Adjustments upon Reduction
When the levels of H₂O₂ decrease, the disulfide bond in the oxidized OxyR is reduced, typically by the glutaredoxin system, which returns the Cp and Cr residues to their thiol state. nih.govuniprot.org This reduction initiates a reversal of the conformational changes observed upon oxidation.
For some genes, the reduced form of OxyR can still bind to DNA but at different sites or with a different footprint compared to the oxidized form, often leading to transcriptional repression by occluding the binding of RNA polymerase. nih.govnih.gov This dual functionality allows OxyR to act as both a repressor under normal conditions and an activator in response to oxidative stress, providing a tightly controlled regulatory switch. nih.gov
| Feature | Reduced State | Oxidized State |
| Cysteine State | Cys199 and Cys208 are in their free thiol (-SH) forms. nih.gov | An intramolecular disulfide bond (-S-S-) is formed between Cys199 and Cys208. pnas.orgelsevierpure.com |
| Quaternary Structure | Extended conformation. nih.gov | Compact conformation. pnas.orgnih.gov |
| Regulatory Domain | Protomers are in a specific orientation; Cp and Cr are separated by ~17 Å. elsevierpure.com | Protomers undergo a relative rotation of ~30°; Cp and Cr are linked. pnas.org |
| DNA Binding | Binds to some promoters, often acting as a repressor. oup.comnih.gov | Binds to specific promoter regions to activate gene transcription. oup.comnih.gov |
| Interaction with RNA Polymerase | Generally does not promote transcription; may block RNA polymerase binding. nih.govnih.gov | Recruits or repositions RNA polymerase to initiate transcription. osti.gov |
Mechanism of Redox Sensing and Signal Transduction by the Oxyr Protein
Direct Oxidation of the OxyR Protein by Hydrogen Peroxide (H₂O₂)
The primary mechanism of OxyR activation involves its direct oxidation by hydrogen peroxide (H₂O₂). This process is highly specific and efficient, allowing for a rapid response to even low levels of this reactive oxygen species. pnas.orgnih.gov
The reaction between OxyR and H₂O₂ is remarkably fast. The peroxidatic cysteine (Cₚ), typically Cys-199 in Escherichia coli, reacts with H₂O₂ at a rate of approximately 10⁵ M⁻¹s⁻¹. pnas.org This rapid oxidation is significantly faster than the subsequent reduction of the protein, which allows for a transient but potent activation of OxyR in an otherwise reducing cellular environment. nih.govnih.gov In vivo studies have shown that upon exposure to H₂O₂, OxyR can be fully oxidized within 30 seconds. nih.gov This swift response is critical for the timely activation of antioxidant defense genes. pnas.org
The initial oxidation of the highly reactive Cys-199 by H₂O₂ results in the formation of a sulfenic acid intermediate (Cys-SOH). researchgate.netuniprot.org This intermediate is unstable and rapidly reacts with a second, resolving cysteine (Cᵣ), Cys-208, to form a stable intramolecular disulfide bond. nih.govresearchgate.netresearchgate.net The formation of this disulfide bond is a critical step in the activation of OxyR, as it induces a significant conformational change in the protein. uniprot.orggmu.edu This structural rearrangement alters the protein's interaction with DNA, switching it from a repressor to an activator of transcription for a suite of antioxidant genes. nih.govoup.com
Table 1: Key Cysteine Residues in E. coli OxyR Activation
| Cysteine Residue | Role in Activation | Initial Modification | Final State in Activated Protein |
|---|---|---|---|
| Cys-199 | Peroxidatic cysteine; primary H₂O₂ sensor | Oxidation to sulfenic acid (Cys-SOH) | Forms disulfide bond with Cys-208 |
| Cys-208 | Resolving cysteine | Thiol (SH) | Forms disulfide bond with Cys-199 |
Role of Reactive Sulfane Sulfur in this compound Activation
Beyond its role in sensing oxidative stress via H₂O₂, OxyR can also be activated by reactive sulfane sulfur species, such as hydrogen polysulfides (H₂Sₙ). biorxiv.orgnih.gov This indicates a broader role for OxyR in maintaining cellular redox homeostasis. In this activation pathway, the Cys-199 residue is modified through persulfidation, forming Cys-199-SSH. biorxiv.orgnih.gov This modification also activates OxyR, leading to the expression of genes such as those for thioredoxin 2 and glutaredoxin 1, which are involved in the removal of excess sulfane sulfur. biorxiv.org This sensing mechanism appears to be conserved among bacteria, including in anaerobic species, highlighting its fundamental importance. biorxiv.orgnih.gov
S-Nitrosylation of the this compound and Nitrosative Stress Response
OxyR is also a key player in the response to nitrosative stress, which is characterized by an increase in reactive nitrogen species like nitric oxide (NO). nih.gov Under anaerobic conditions, OxyR can be activated through S-nitrosylation of its reactive cysteine thiol (Cys-SH) to form S-nitroso-cysteine (S-NO). nih.govnih.gov This modification induces a distinct conformational change in OxyR, different from that caused by disulfide bond formation. nih.gov S-nitrosylated OxyR activates a separate regulon of genes that protect the cell against nitrosative stress. nih.govnih.gov This demonstrates that OxyR can process different redox signals and translate them into specific transcriptional outputs, acting as a sophisticated molecular code for redox-related signaling. nih.govresearchgate.net
Allosteric Regulation and Conformational Coupling in this compound Activity
The various modifications of the regulatory cysteine residues in OxyR lead to allosteric regulation of its activity. The formation of the intramolecular disulfide bond, persulfidation, or S-nitrosylation induces significant conformational changes that are coupled to its DNA-binding properties. nih.govnih.gov In its reduced, inactive state, OxyR binds to a more extended region of target promoters, often repressing transcription. oup.compnas.org Upon activation, the conformational change alters the way OxyR interacts with DNA, allowing it to recruit RNA polymerase and activate the transcription of antioxidant and other stress-response genes. nih.govresearchgate.net These modified forms of OxyR can exhibit different cooperative properties and DNA binding affinities, allowing for a graded or maximal response depending on the nature of the redox stress. nih.gov
Deactivation and Reduction Mechanisms of the Oxidized this compound
The activation of OxyR is a transient process, and the protein must be returned to its reduced, inactive state once the oxidative stress has been mitigated. The primary pathway for the deactivation of oxidized OxyR in E. coli involves the enzymatic reduction of the Cys-199-Cys-208 disulfide bond. researchgate.netnih.gov This reaction is primarily catalyzed by glutaredoxin 1 (Grx1), which is itself a product of a gene (grxA) that is activated by OxyR. nih.govpnas.org This creates a negative feedback loop, ensuring that as the antioxidant response is mounted, the system is also primed for its eventual shutdown. researchgate.netcapes.gov.br The thioredoxin system can also contribute to the reduction of OxyR, although glutaredoxin 1 appears to be the preferred reductant in vivo. nih.govresearchgate.net The kinetics of reduction are slower than the kinetics of oxidation, allowing for a sustained response during the period of stress. nih.govnih.gov
Enzymatic Reduction by Glutaredoxin 1 (Grx1)
The principal enzyme responsible for the deactivation of oxidized OxyR in Escherichia coli is Glutaredoxin 1 (Grx1), the product of the grxA gene. nih.govoup.com Genetic and biochemical studies have demonstrated that Grx1 efficiently catalyzes the reduction of the intramolecular disulfide bond within the this compound. nih.gov This reaction returns OxyR to its reduced conformation, rendering it unable to activate the transcription of its target genes. researchgate.net
The reduction process is dependent on the glutathione (B108866) system. Grx1 utilizes glutathione (GSH) as a cofactor to reduce the disulfide bond on OxyR. researchgate.net In this process, Grx1 itself becomes oxidized and is subsequently returned to its reduced state by glutathione. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (the product of the gorA gene), using NADPH as a reducing equivalent. oup.comresearchgate.net The central role of this pathway is highlighted by the observation that mutants lacking functional Grx1 (grxA mutants) or glutathione reductase (gorA mutants) exhibit a significantly prolonged activation of the OxyR response after exposure to hydrogen peroxide. nih.gov
Autoregulation of this compound Deactivation Pathways
A key feature of the OxyR system is its capacity for autoregulation, which provides a robust negative feedback mechanism to terminate the oxidative stress response. nih.gov The oxidized, active form of OxyR not only induces the expression of direct antioxidant defense genes (like katG for catalase and ahpCF for alkyl hydroperoxide reductase) but also activates the transcription of the genes responsible for its own deactivation. oup.comoup.com
Specifically, the genes encoding Glutaredoxin 1 (grxA) and glutathione reductase (gorA) are part of the OxyR regulon. oup.comnih.gov When OxyR is activated by hydrogen peroxide, it binds to the promoter regions of grxA and gorA, stimulating their expression. researchgate.netnih.gov The resulting increase in the cellular levels of Grx1 and glutathione reductase enhances the capacity of the cell to reduce oxidized OxyR, thereby accelerating its deactivation. nih.govresearchgate.net
This autoregulatory loop ensures that as the oxidative threat is neutralized by the action of catalases and peroxidases, the system that turns off the response is simultaneously upregulated. This allows the cell to efficiently reset the OxyR switch to its "off" state, preventing the unnecessary and potentially detrimental overexpression of antioxidant enzymes once homeostasis has been restored. nih.govuniprot.org
Table of Key Proteins in OxyR Deactivation
| Protein | Gene | Function in OxyR Deactivation | Organism(s) of Note |
|---|---|---|---|
| Glutaredoxin 1 (Grx1) | grxA | Directly catalyzes the reduction of the disulfide bond in oxidized OxyR. nih.govoup.com | Escherichia coli |
| Glutathione Reductase | gorA | Reduces oxidized glutathione (GSSG) to reduced glutathione (GSH), which is required by Grx1. oup.comresearchgate.net | Escherichia coli |
| Thioredoxin (Trx) | trxA | Can reduce oxidized OxyR, though it is a secondary pathway in some species. nih.gov | E. coli, P. aeruginosa |
| Thioredoxin Reductase (TrxB) | trxB | Reduces oxidized thioredoxin, maintaining the pool of reducing equivalents for the thioredoxin system. oup.com | E. coli, P. aeruginosa, P. putida |
Table of Mentioned Compounds
| Compound Name |
|---|
| Glutaredoxin 1 (Grx1) |
| Glutathione (GSH) |
| Glutathione Reductase |
| Hydrogen peroxide |
| NADPH |
| This compound |
| Thioredoxin (Trx) |
Transcriptional Regulatory Functions of the Oxyr Protein
DNA Binding Characteristics of the OxyR Protein
The interaction of the this compound with DNA is a critical first step in its regulatory function. This binding is characterized by specificity for certain DNA sequences, differential contacts depending on the protein's oxidation state, and a cooperative binding mechanism.
The this compound recognizes and binds to specific DNA sequences located in the promoter regions of its target genes. While there is a marked lack of perfectly conserved positions across all binding sites, alignment of functional OxyR-binding sites has revealed a degenerate recognition code. nih.gov A key feature of these sites is a motif comprised of four ATAG nucleotide elements spaced at 10 base pair intervals. researchgate.net This arrangement allows the protein to contact four adjacent major grooves on one face of the DNA helix. researchgate.net
Computational and experimental analyses have identified numerous OxyR binding sites across the Escherichia coli genome and in other bacteria. nih.govoup.com These sites are typically found upstream of the -35 region of the target gene's promoter. nih.gov The affinity of OxyR for these sites is remarkably high, with the oxidized form binding to its functional, non-homologous DNA-binding sites with over a 106-fold higher affinity than to random DNA sequences. nih.gov This high specificity ensures that OxyR accurately targets the appropriate genes for regulation in response to oxidative stress.
Table 1: Examples of Genes Regulated by OxyR and Their Functions
| Gene | Function | Organism |
| katG | Hydroperoxidase I (catalase) | Escherichia coli, Pseudomonas aeruginosa |
| ahpCF | Alkyl hydroperoxide reductase | Escherichia coli, Pseudomonas aeruginosa |
| dps | Nonspecific DNA-binding protein involved in DNA protection | Escherichia coli |
| gorA | Glutathione (B108866) reductase | Escherichia coli |
| grxA | Glutaredoxin 1 | Escherichia coli |
| oxyS | Small regulatory RNA | Escherichia coli |
| dsbG | Periplasmic disulfide bond chaperone-isomerase | Escherichia coli |
| fhuF | Protein required for iron uptake | Escherichia coli |
A fascinating aspect of OxyR's DNA binding is the difference in how its reduced and oxidized forms interact with the DNA. Both redox states of the protein can bind to target gene promoters, but they create distinct DNase I footprints, indicating different contact points with the DNA. oup.comnih.gov
The oxidized form of OxyR, which is the active form for transcriptional activation, contacts a motif of four ATAGnt elements spaced at 10 bp intervals, interacting with four adjacent major grooves on one side of the DNA helix. researchgate.net In contrast, the reduced (transcriptionally inactive for activation) form of OxyR contacts two pairs of adjacent major grooves that are separated by one helical turn. researchgate.netresearchgate.net This redox-dependent shift in DNA contacts is a key mechanism for differential promoter selection, allowing OxyR to function as both an activator and, in some cases, a repressor. researchgate.net For instance, at the agn43 promoter, both the reduced and oxidized forms of OxyR can bind and repress transcription. nih.gov
This differential binding is a consequence of a conformational change in the this compound upon oxidation. The formation of an intramolecular disulfide bond between two conserved cysteine residues (Cys199 and Cys208) induces a significant structural rearrangement. nih.govpnas.org This change alters the spacing and orientation of the DNA-binding domains, leading to the different footprints observed. researchgate.net
The binding of OxyR to its target promoters can be a cooperative process. This is particularly evident in its interaction with RNA polymerase. Studies have shown that the binding of OxyR to a promoter can enhance the subsequent binding of RNA polymerase, and conversely, the presence of RNA polymerase can stabilize OxyR's interaction with the DNA. asm.orgresearchgate.net This reciprocal enhancement suggests a direct physical interaction between the two proteins.
Furthermore, some promoter regions contain multiple OxyR binding sites. For example, the fhuF promoter has two OxyR binding sites that overlap with binding sites for another regulator, the Fur repressor. nih.govasm.org The presence of multiple sites can allow for more complex regulatory control, potentially involving cooperative interactions between OxyR molecules bound at adjacent sites. The tetrameric structure of OxyR, a dimer of dimers, is also thought to be important for its ability to contact extended DNA regions and engage in cooperative binding. pnas.orgpnas.orgpnas.org
Mechanisms of Transcriptional Activation by the this compound
Once bound to the DNA, the oxidized this compound actively promotes the transcription of its target genes. This activation is achieved through a direct interaction with RNA polymerase, leading to the positive regulation of gene expression.
The primary mechanism by which oxidized OxyR activates transcription is by recruiting RNA polymerase to the promoter. nih.gov In the absence of oxidized OxyR, RNA polymerase may bind weakly or not at all to certain OxyR-regulated promoters. nih.govresearchgate.net However, upon binding to its recognition site, the oxidized this compound creates a surface that is recognized by RNA polymerase, facilitating its recruitment and the formation of a stable closed complex. researchgate.netresearchgate.net
Evidence for a direct interaction comes from footprinting experiments showing that in the presence of oxidized OxyR, RNA polymerase protects a region of the promoter DNA that it would not protect on its own. researchgate.net Mutational analyses have sought to identify the specific "activating region" on the surface of OxyR that makes contact with RNA polymerase. asm.org While the precise contact points are still under investigation, it is clear that this protein-protein interaction is essential for transcriptional activation.
The interaction between oxidized OxyR and RNA polymerase leads to the positive regulation of a suite of genes, collectively known as the OxyR regulon. nih.govuniprot.org These genes encode proteins that help the cell to mitigate and repair the damage caused by oxidative stress.
The activation of these genes is a direct consequence of the increased recruitment and stabilization of RNA polymerase at their promoters. This leads to an increase in the frequency of transcription initiation and, consequently, higher levels of the corresponding messenger RNA (mRNA) and protein products. The genes activated by OxyR include those encoding antioxidant enzymes like catalase (katG) and alkyl hydroperoxide reductase (ahpCF), proteins involved in iron homeostasis and DNA protection like Dps, and enzymes that maintain the cellular redox balance such as glutathione reductase (gorA) and glutaredoxin 1 (grxA). nih.govoup.com By positively regulating these genes, OxyR mounts a robust and coordinated defense against the harmful effects of hydrogen peroxide.
Mechanisms of Transcriptional Repression by the this compound
While the this compound is widely recognized as an activator of the oxidative stress response, it also functions as a potent transcriptional repressor, particularly in its reduced state. This repressive action is a critical component of its regulatory function, allowing for the tight control of gene expression under normal physiological conditions.
Under non-stress conditions, the this compound exists in a reduced form, with its reactive cysteine residues remaining in a thiol state. nih.gov In this conformation, OxyR can bind to the promoter regions of specific genes to inhibit their transcription. The mechanism of repression often involves steric hindrance, where the binding of the reduced this compound to a promoter sequence physically obstructs the binding of RNA polymerase, thereby preventing the initiation of transcription. nih.gov
Research has shown that the reduced and oxidized forms of the tetrameric OxyR transcription factor make different contacts along the promoter DNA. asm.org For its role as a repressor, reduced OxyR often binds to a more extended region of the target promoter compared to its binding pattern when acting as an activator. nih.gov This extensive binding is crucial for occluding the RNA polymerase binding site. Both the oxidized and reduced forms of Escherichia coli OxyR bind to the control region of its own gene, but the two forms establish different contacts with the operator sequence. oup.com
In Corynebacterium glutamicum, electrophoretic mobility shift assays have demonstrated that the reduced this compound specifically binds to the upstream regions of the katA, dps, ftn, and cydA genes. nih.gov Subsequent DNase I footprinting analyses revealed that the OxyR-binding site in these target promoters is approximately 50 base pairs in length and contains multiple T-N11-A motifs, a characteristic feature of the LysR-type family of transcriptional regulators. nih.gov
The repressive function of OxyR is evident in its control over a variety of genes across different bacterial species. One of the most conserved targets of negative regulation is the oxyR gene itself. This process, known as negative autoregulation, is a common feature for members of the LysR family of regulators. asm.orgnih.gov In E. coli, experiments using an oxyR::lacZ gene fusion showed a five-fold increase in expression in oxyR null mutants compared to wild-type strains, clearly demonstrating that OxyR represses its own transcription. drugbank.com
Beyond autoregulation, OxyR represses the expression of several key antioxidant genes in certain bacteria. This regulatory scheme is contrary to the classical model established in E. coli. For instance, in Corynebacterium glutamicum, OxyR functions as a transcriptional repressor of genes crucial for managing oxidative stress and iron homeostasis, including katA (catalase), dps (a DNA-binding protein from starved cells), ftn (ferritin), and cydA (a subunit of cytochrome bd oxidase). nih.gov Disruption of the oxyR gene in this organism leads to a significant increase in the messenger RNA levels of katA and dps. nih.gov
A similar repressive role is observed in Neisseria gonorrhoeae. An oxyR mutant of this bacterium expresses approximately ninefold more catalase activity and exhibits greater resistance to hydrogen peroxide killing than the wild-type strain, indicating that OxyR represses catalase expression under normal conditions. nih.gov In Pseudomonas aeruginosa, evidence suggests that OxyR acts as a repressor for the pntAA gene. oup.com
| Gene(s) | Function | Bacterial Species |
|---|---|---|
| oxyR | Transcriptional regulator (autoregulation) | Escherichia coli |
| katA | Catalase (H₂O₂ detoxification) | Corynebacterium glutamicum, Neisseria gonorrhoeae |
| dps | DNA protection, iron sequestration | Corynebacterium glutamicum |
| ftn | Ferritin (iron storage) | Corynebacterium glutamicum |
| cydA | Cytochrome bd oxidase subunit | Corynebacterium glutamicum |
| pntAA | NAD(P) transhydrogenase subunit | Pseudomonas aeruginosa |
Dual Regulatory Roles of the this compound Across Bacterial Species
The this compound is a versatile transcriptional regulator that can function as both an activator and a repressor of gene expression. nih.gov This dual regulatory capacity is not uniform across the bacterial kingdom; the specific role of OxyR can vary significantly depending on the bacterial species and the specific target gene. This variability reflects the diverse evolutionary strategies bacteria have adopted to cope with oxidative stress.
In the well-studied models of Escherichia coli and Salmonella enterica, OxyR functions primarily as a transcriptional activator. drugbank.com Upon exposure to hydrogen peroxide, the oxidized form of OxyR activates a regulon of genes encoding antioxidant defenses, such as catalase (katG) and alkyl hydroperoxide reductase (ahpCF). oup.comnih.gov Its repressive role in these organisms is largely confined to the negative autoregulation of its own synthesis. asm.org
However, this model is not universal. Several bacterial species exhibit a regulatory logic where OxyR's primary role is repression. As noted previously, OxyR acts as a repressor of key antioxidant genes like catalase in Neisseria gonorrhoeae and Corynebacterium glutamicum. nih.govnih.gov This represents a significant departure from the E. coli paradigm. Interestingly, when the oxyR gene from N. gonorrhoeae is expressed in an E. coli oxyR mutant, it functions as an activator, restoring the wild-type phenotype. nih.gov This suggests that the ultimate regulatory output (activation vs. repression) is determined not only by the this compound itself but also by its interaction with the specific promoter architecture of its target genes. nih.gov
Based on these differing functionalities, a classification system for OxyR regulators has been proposed asm.org:
Type I (Activator-only): Primarily activates gene expression upon oxidation. The classic example is E. coli OxyR.
Type II (Dual-control): Acts as a repressor in its reduced state and an activator in its oxidized state. This mode of regulation is found in a wide range of bacteria, including Shewanella, Pseudomonas, and Deinococcus. asm.org
Type III (Repressor-only): Functions mainly as a repressor, with relief of repression occurring upon oxidation. This is characteristic of OxyR in corynebacteria. asm.org
In Rhodobacter sphaeroides, OxyR exhibits complex dual roles. For one class of genes, it functions as a repressor under non-stress conditions, consistent with the Type II model. asm.org For another class of genes, however, the reduced form of OxyR paradoxically acts as an activator under non-stress conditions. asm.org This highlights the intricate and species-specific nature of OxyR-mediated gene regulation.
| Bacterial Species | Primary Regulatory Role(s) | Example(s) |
|---|---|---|
| Escherichia coli | Activator (primary), Repressor (autoregulation) | Activates katG, ahpCF; Represses oxyR. asm.orgnih.gov |
| Neisseria gonorrhoeae | Repressor | Represses catalase expression. nih.gov |
| Corynebacterium glutamicum | Repressor | Represses katA, dps, ftn, cydA. nih.gov |
| Shewanella oneidensis | Dual-function (Repressor/Activator) | Represses katB (reduced form), Activates katB (oxidized form). asm.org |
| Rhodobacter sphaeroides | Dual-function (Repressor/Activator) | Represses some genes and activates others in its reduced form. asm.org |
The Oxyr Regulon: Target Genes and Downstream Pathways
Core Oxidative Stress Defense Genes Regulated by OxyR Protein
The primary role of the OxyR regulon is to mount a rapid and robust defense against oxidative damage. This is achieved through the upregulation of genes encoding enzymes that detoxify ROS and support the cellular antioxidant capacity.
Catalases are enzymes that catalyze the decomposition of hydrogen peroxide into water and oxygen. Several catalases are under the regulatory control of OxyR. In Escherichia coli, the expression of katG, which encodes the primary catalase-peroxidase, is induced by OxyR in response to H₂O₂. nih.govnih.govoup.comnih.govpnas.org Similarly, in Pseudomonas aeruginosa, OxyR positively regulates the expression of katA and katB. nih.govasm.org The regulation can be complex; for instance, in P. aeruginosa, OxyR is involved in both the positive and negative control of the major catalase gene katA. asm.org In some bacteria, the regulatory role of OxyR can differ. For example, in Corynebacterium glutamicum R, OxyR acts as a transcriptional repressor of katA. nih.gov In Pseudomonas putida, OxyR controls the expression of both major catalases, KatA and KatB. nih.gov
Alkyl hydroperoxide reductases are another critical component of the antioxidant defense system, responsible for reducing organic hydroperoxides as well as hydrogen peroxide. The ahpCF operon, encoding the two subunits of the alkyl hydroperoxide reductase, is a well-established member of the OxyR regulon in many bacteria. In E. coli, oxidized OxyR activates the transcription of ahpCF. nih.govnih.govoup.comnih.govpnas.org This activation is a key protective mechanism against H₂O₂. nih.gov In Pseudomonas aeruginosa, OxyR also positively regulates ahpCF expression. nih.gov The regulation of ahpCF by OxyR is crucial for protecting cells from the damaging effects of both endogenous and exogenous peroxides. nih.gov
The glutathione (B108866) system plays a vital role in maintaining the redox balance of the cytoplasm. Glutathione reductase (gorA) and glutaredoxin 1 (grxA) are integral to this system. In E. coli, both gorA and grxA are part of the OxyR regulon, and their expression is induced upon oxidative stress. nih.govoup.comnih.govpnas.orgresearchgate.net Glutathione reductase is responsible for regenerating the reduced form of glutathione (GSH) from its oxidized form (GSSG), while glutaredoxin 1 utilizes GSH to reduce disulfide bonds in proteins. nih.govresearchgate.net The induction of these genes by OxyR ensures a sufficient supply of reducing equivalents to counteract the oxidizing effects of H₂O₂. nih.gov Interestingly, the expression of gorA and grxA is not regulated by H₂O₂ in Rhodobacter capsulatus, indicating differences in the OxyR regulon across bacterial species. nih.gov
| Gene | Function | Organism(s) | Regulation by OxyR |
| katG | Catalase-peroxidase | E. coli, Azorhizobium caulinodans | Positive |
| katA | Catalase | P. aeruginosa, C. glutamicum R, P. putida | Positive/Negative (P. aeruginosa), Negative (C. glutamicum R), Positive (P. putida) |
| katB | Catalase | P. aeruginosa, P. putida | Positive |
| ahpCF | Alkyl hydroperoxide reductase | E. coli, P. aeruginosa | Positive |
| gorA | Glutathione reductase | E. coli | Positive |
| grxA | Glutaredoxin 1 | E. coli | Positive |
Genes Involved in Iron Homeostasis and Metal Ion Metabolism
A critical aspect of the oxidative stress response is the management of intracellular metal ions, particularly iron, which can participate in the Fenton reaction to produce highly reactive hydroxyl radicals from hydrogen peroxide. OxyR regulates genes involved in iron sequestration and the import of other metal ions that can mitigate iron-induced oxidative stress.
To minimize the availability of free intracellular iron that can fuel the Fenton reaction, cells employ iron-sequestering proteins. Dps (DNA-binding protein from starved cells) is a ferritin-like protein that can bind and store iron, thereby preventing it from participating in deleterious reactions. In E. coli, the dps gene is a member of the OxyR regulon and is induced upon exposure to H₂O₂. nih.govnih.govoup.com Dps also protects DNA from oxidative damage by physically shielding it. nih.gov Similarly, in Corynebacterium glutamicum R, OxyR is implicated in the regulation of dps and ftn (encoding ferritin), where it acts as a transcriptional repressor. nih.gov In the obligate anaerobe Bacteroides fragilis, dps and ftn are also regulated by OxyR. nih.gov
Manganese ions (Mn²⁺) can serve a protective role against oxidative stress, in part by acting as an alternative cofactor for some enzymes that would otherwise use iron, thereby reducing the pool of Fenton-reactive iron. The gene mntH, which encodes a manganese importer, is strongly induced by hydrogen peroxide in an OxyR-dependent manner in E. coli. nih.govnih.govconsensus.app This increased import of manganese is essential for tolerance to peroxide stress. nih.govillinois.edu The protective effect of manganese is correlated with its ability to be incorporated into mononuclear enzymes, potentially preventing protein damage that would occur if these enzymes were loaded with iron. nih.govconsensus.app The regulation of mntH by OxyR provides a direct link between the oxidative stress response and the management of metal ion metabolism. researchgate.net
| Gene | Function | Organism(s) | Regulation by OxyR |
| dps | Iron-sequestering protein, DNA protection | E. coli, C. glutamicum R, B. fragilis | Positive (E. coli), Negative (C. glutamicum R), Positive (B. fragilis) |
| ftn | Ferritin (iron storage) | C. glutamicum R, B. fragilis | Negative (C. glutamicum R), Positive (B. fragilis) |
| mntH | Manganese importer | E. coli | Positive |
Suf Iron-Sulfur Assembly System
Iron-sulfur (Fe-S) clusters are essential cofactors for a multitude of enzymes involved in critical cellular processes. However, these clusters are susceptible to damage by reactive oxygen species. To counteract this, bacteria possess sophisticated systems for Fe-S cluster biogenesis and repair. In many bacteria, including Escherichia coli, two primary systems exist: the Isc (iron-sulfur cluster) system, which functions as the primary housekeeping pathway, and the Suf (sulfur mobilization) system, which is induced under conditions of oxidative stress and iron limitation. acs.orgnih.gov
The expression of the suf operon, which encodes the components of the Suf machinery (sufABCDSE), is tightly regulated, with OxyR playing a pivotal activating role in response to peroxide stress. nih.govillinois.edu When cells are exposed to hydrogen peroxide (H₂O₂), OxyR becomes oxidized and activates the transcription of the suf operon. researchgate.netresearchgate.netasm.org This induction is crucial as the primary Isc system is sensitive to and can be inactivated by H₂O₂. nih.govillinois.edu Therefore, the OxyR-mediated activation of the Suf system provides a compensatory mechanism to ensure the continued assembly and repair of vital Fe-S clusters when the primary pathway is compromised. illinois.edu
The regulation of the suf operon is multifaceted, involving a concert of regulators in addition to OxyR. nih.gov Full induction of suf expression during oxidative stress requires the coordinated action of the iron-sulfur cluster regulator IscR and the Ferric uptake regulator (Fur). nih.govnih.govasm.org Under oxidative stress, the apo-IscR (IscR without its Fe-S cluster) acts as an activator for the suf operon. nih.govnih.gov Simultaneously, oxidative stress can lead to the inactivation of the Fur repressor, further contributing to the derepression of the suf operon. nih.govnih.gov The binding of OxyR to the sufA promoter is often assisted by the integration host factor (IHF), which facilitates DNA bending. nih.govresearchgate.net This complex regulatory network ensures a robust and sensitive response, allowing the cell to maintain Fe-S cluster homeostasis under challenging environmental conditions. acs.orgnih.gov
Regulatory RNAs within the OxyR Regulon
Small non-coding RNAs (sRNAs) have emerged as critical players in bacterial gene regulation, often acting post-transcriptionally to fine-tune cellular responses. Within the OxyR regulon, the sRNA oxyS stands out as a key effector molecule that mediates a broad range of physiological adjustments following oxidative stress.
The oxyS Regulatory RNA
The oxyS gene is directly and rapidly induced by oxidized OxyR in response to hydrogen peroxide exposure. nih.govoup.compnas.org As a regulatory RNA, oxyS does not encode a protein but functions by base-pairing with target messenger RNAs (mRNAs), thereby modulating their translation and/or stability. pnas.orgnih.gov
One of the significant roles of oxyS is to protect the cell from DNA damage induced by oxidative stress. nih.gov It achieves this, in part, by inducing a temporary cell cycle arrest. nih.gov This checkpoint mechanism provides the cell with a window of opportunity to repair damaged DNA before replication proceeds, thus enhancing genomic stability and cell survival. nih.gov The mechanism involves oxyS-mediated repression of the transcription termination factor NusG, which in turn leads to the expression of a cryptic prophage protein, KilR. KilR then interferes with the cell division protein FtsZ, causing a halt in cell division. nih.gov
Furthermore, recent research has unveiled a crucial role for oxyS in the regulation of Fe-S cluster biogenesis. pnas.org Under oxidative stress, oxyS post-transcriptionally activates the expression of IscR, the transcriptional regulator that controls both the isc and suf operons. pnas.org By activating IscR, oxyS indirectly enhances the expression of the Suf system, which is essential for Fe-S cluster assembly during oxidative stress. pnas.org This regulatory link highlights the intricate coordination between different branches of the OxyR regulon to maintain cellular homeostasis. This control of Fe-S cluster biogenesis by oxyS has also been shown to induce resistance to aminoglycoside antibiotics during oxidative stress. pnas.org
Diverse Physiological Processes Influenced by the OxyR Regulon
The regulatory reach of OxyR extends beyond the canonical oxidative stress response, intertwining with other fundamental cellular processes. This integration allows bacteria to mount a holistic response to environmental challenges, coordinating metabolism, cell-cell communication, and community behavior.
Quorum Sensing Regulation
Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression and collective behaviors. The OxyR regulon has been shown to intersect with QS pathways. In Pseudomonas aeruginosa, for instance, OxyR directly regulates the expression of rsaL, a gene encoding a negative regulator of the QS system. nih.gov This suggests that under oxidative stress, OxyR can modulate the timing and intensity of QS-controlled behaviors. nih.gov The LasR protein, a master regulator of QS in P. aeruginosa, has also been suggested to be sensitive to oxidative stress, indicating another potential link between these two regulatory networks. nih.gov
Protein Synthesis and Oxidative Phosphorylation
Evidence indicates that OxyR also influences core metabolic processes. Chromatin immunoprecipitation studies have identified genes involved in protein synthesis, such as rpsL (encoding ribosomal protein S12), as direct targets of OxyR. nih.govresearchgate.net This suggests a mechanism for modulating the rate of protein synthesis in response to oxidative stress, potentially to conserve resources and prioritize the production of stress-response proteins. nih.gov Additionally, genes involved in oxidative phosphorylation, such as cyoA (encoding a subunit of cytochrome bo oxidase) and snr1, have been identified as part of the OxyR regulon in P. aeruginosa. nih.govoup.com This regulatory connection implies that OxyR can influence the cell's primary energy-generating pathway, possibly to manage the production of endogenous reactive oxygen species. nih.gov
Colony Morphology and Auto-Aggregation
OxyR has been implicated in controlling bacterial surface properties, including colony morphology and the ability of cells to clump together, a phenomenon known as auto-aggregation. nih.govnih.gov In E. coli, OxyR is involved in the regulation of Antigen 43 (Ag43), a surface-expressed protein that mediates auto-aggregation. nih.gov The expression of Ag43 is repressed by the reduced form of OxyR. nih.gov This regulation influences biofilm formation, as Ag43-mediated cell aggregation is a key step in this process. nih.gov Furthermore, Ag43-mediated aggregation can offer protection against oxidizing agents like hydrogen peroxide, suggesting a feedback loop where OxyR-controlled cell aggregation contributes to oxidative stress resistance. nih.govaimspress.com In other bacteria, such as Streptomyces coelicolor and Acidovorax citrulli, mutations in oxyR have also been shown to affect morphological differentiation and motility, further underscoring the broad role of this regulator in shaping bacterial community behavior. nih.govfrontiersin.org
Phage Mu Mom Gene Repression
The this compound of Escherichia coli plays a crucial role in the transcriptional regulation of the bacteriophage Mu mom (modification of Mu) gene. This regulation is intricately linked to the methylation state of the mom promoter (Pmom) and serves as a host-mediated control mechanism over phage gene expression. oup.comnih.govnih.gov
The mom gene encodes a DNA modification function that protects the phage DNA from a variety of host restriction systems. oup.com However, the untimely expression of mom can be toxic to the host cell. oup.com Consequently, its transcription is tightly controlled. This control is exerted by OxyR, which acts as a repressor of the mom operon. oup.comoup.com
The repressive action of OxyR is dependent on the methylation status of three GATC sites located just upstream of the binding site for the phage-encoded transcriptional activator, C protein. oup.comnih.gov These sites are targets for the host's DNA adenine (B156593) methyltransferase (Dam). oup.comnih.gov When these GATC sites are unmethylated, OxyR can bind to this region of the Pmom. oup.comnih.gov This binding of OxyR to the unmethylated promoter prevents the initiation of transcription, thereby repressing mom gene expression. oup.com
Conversely, when the GATC sites are fully methylated by Dam, the binding of OxyR to the Pmom is prevented. oup.com This allows for the binding of the C protein, which is required for the recruitment of the host's RNA polymerase and subsequent activation of mom transcription. oup.comoup.com
Research has shown that OxyR can also bind to hemimethylated Pmom DNA, which is the state of the DNA immediately following replication. oup.com Although the affinity of OxyR for hemimethylated DNA is slightly reduced compared to its affinity for unmethylated DNA, this interaction is significant as it demonstrates that OxyR can modulate mom expression even in cells with active Dam methylase (dam+ cells). oup.com The level of mom expression is therefore sensitive to the relative intracellular concentrations of OxyR and Dam. oup.com
The mechanism of OxyR-mediated repression appears to occur at a step subsequent to the binding of the transcriptional activator C. oup.comnih.gov Even when the C protein is bound to its target site, OxyR can still inhibit the C-activated recruitment of RNA polymerase to the promoter. nih.gov This suggests that OxyR may induce a conformational change in the DNA, such as bending, which prevents the proper alignment of the C protein and RNA polymerase for efficient transcription initiation. oup.com
| Condition | Methylation State of Pmom | OxyR Binding | mom Gene Expression |
| dam- host | Unmethylated | High affinity | Repressed |
| dam+ host | Fully methylated | No binding | Activated (in presence of C protein) |
| Post-replication | Hemimethylated | Reduced affinity | Modulated repression |
Adaptation to Diverse Metabolic States
The this compound is a central regulator in the adaptation of bacteria to various metabolic states, particularly those associated with oxidative stress. nih.govoup.com Aerobic metabolism inherently produces reactive oxygen species (ROS) that can damage cellular components, including DNA. nih.gov OxyR functions as a redox-sensitive transcription factor that directly senses and responds to peroxide stress, thereby enabling the cell to maintain redox homeostasis. nih.govoup.com
Under conditions of oxidative stress, specific cysteine residues within the this compound become oxidized, leading to a conformational change that activates its function as a transcriptional activator for a suite of antioxidant defense genes. oup.comfrontiersin.org The core OxyR regulon includes genes encoding enzymes that detoxify ROS, such as catalase (katG) and alkyl hydroperoxide reductase (ahpCF), as well as proteins involved in iron sequestration like Dps, which helps to prevent the Fenton reaction that generates highly reactive hydroxyl radicals. frontiersin.orgresearchgate.net
Recent research has revealed that the role of OxyR in metabolic adaptation is broader than just the canonical oxidative stress response. The OxyR regulon is extensive and includes genes involved in a variety of metabolic processes: nih.gov
Small molecule transport : Genes for transporters of substances like nitrate (B79036) and choline. nih.gov
Protein synthesis : Genes encoding tRNA synthetases and ribosomal proteins. nih.gov
Aerobic and anaerobic respiration : Genes for components of the electron transport chain, such as cytochrome o ubiquinol (B23937) oxidase. nih.gov
Secretion systems : Genes encoding components of protein secretion pathways. nih.gov
Adaptive laboratory evolution experiments have demonstrated that oxyR is a frequent target for mutations when bacteria are subjected to metabolic conditions that promote oxidative stress. nih.govoup.com These mutations often cluster in functionally important domains of the this compound, such as the redox-active site or the dimer interface. nih.govoup.com Such mutations can lock OxyR in a constitutively active, oxidized-like conformation, leading to the constant high-level expression of its regulon. nih.govoup.com This constitutive activation of the OxyR regulon can reduce DNA damage from ROS, as inferred from the decreased activity of the SOS response regulator LexA. nih.gov While this adaptation provides a clear advantage in surviving oxidative stress, it can come at the cost of a reduced growth rate, likely due to the metabolic burden of overexpressing the regulon. nih.gov
The identification of similar mutations in natural isolates of E. coli suggests that adaptation to oxidative stress through genetic alterations in oxyR is a common evolutionary strategy. nih.gov This highlights the critical role of OxyR as a master regulator that allows bacteria to fine-tune their metabolism and defense systems in response to a fluctuating and often challenging chemical environment. nih.gov
| Metabolic State | OxyR Activity | Key Target Genes/Pathways | Physiological Outcome |
| Normal aerobic metabolism | Basal level/Reduced state | Repression of own transcription | Homeostasis |
| Oxidative stress | Activated (oxidized state) | katG, ahpCF, dps | Detoxification of ROS, iron sequestration, DNA protection |
| Adaptation to chronic oxidative stress | Constitutively active (mutated) | Constitutive expression of OxyR regulon | Reduced DNA damage, potential growth trade-off |
| Diverse metabolic functions | Basal regulation | Small molecule transport, protein synthesis, respiration | Integration of redox state with general metabolism |
Compound and Gene Table
| Name | Type |
| OxyR | Protein |
| Mom | Protein |
| C | Protein |
| Dam (DNA adenine methyltransferase) | Protein |
| RNA polymerase | Protein |
| LexA | Protein |
| Dps | Protein |
| KatG (catalase) | Protein |
| AhpCF (alkyl hydroperoxide reductase) | Protein |
| mom | Gene |
| dam | Gene |
| oxyR | Gene |
| katG | Gene |
| ahpCF | Gene |
| GATC | DNA sequence |
| Pmom | Promoter |
| Cysteine | Amino Acid |
| Hydroxyl radical | Chemical |
| Reactive Oxygen Species (ROS) | Chemical Class |
Physiological and Pathobiological Significance of the Oxyr Protein
Role of OxyR Protein in Bacterial Survival under Oxidative Stress
The this compound is a central regulator of the oxidative stress response in many bacteria, playing a critical role in their ability to survive in hostile environments where they are exposed to reactive oxygen species (ROS). oup.com ROS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂⁻), and hydroxyl radicals (HO·), are byproducts of aerobic metabolism and are also produced by host immune cells as a defense mechanism against invading pathogens. oup.comfrontiersin.org These molecules can cause significant damage to cellular components, including DNA, proteins, and lipids. oup.comfrontiersin.org OxyR functions as a redox-sensitive transcription factor, directly sensing and responding to intracellular H₂O₂ levels. researchgate.netnih.gov
Upon exposure to H₂O₂, specific cysteine residues within the this compound become oxidized, leading to a conformational change that activates its transcriptional regulatory functions. researchgate.netnih.gov This activation allows OxyR to bind to the promoter regions of specific genes, thereby upregulating the expression of a suite of protective enzymes and proteins. researchgate.net The OxyR regulon, the collection of genes regulated by OxyR, is crucial for mounting a rapid and effective defense against oxidative damage. nih.gov
Enhanced Resistance to Hydrogen Peroxide
A primary function of the this compound is to confer enhanced resistance to hydrogen peroxide. oup.com It achieves this by controlling the expression of genes that encode for H₂O₂-detoxifying enzymes. nih.gov In many bacteria, OxyR directly activates the transcription of genes such as:
katG , which encodes for catalase, an enzyme that efficiently catalyzes the decomposition of hydrogen peroxide into water and oxygen. nih.govnih.gov
ahpCF , which encodes for alkyl hydroperoxide reductase, another key enzyme involved in the detoxification of organic peroxides and hydrogen peroxide. nih.govfrontiersin.org
The significance of OxyR in H₂O₂ resistance is clearly demonstrated in studies involving oxyR mutant strains. Bacteria lacking a functional oxyR gene exhibit significantly increased sensitivity to hydrogen peroxide and are often unable to survive in its presence, a phenotype that can be reversed by complementing the mutant with a functional oxyR gene. frontiersin.orgnih.gov For instance, mutations in oxyR that lead to a constitutively active form of the protein can result in high-level resistance to peroxide due to the constant high-level expression of these protective enzymes. nih.gov
The table below summarizes key genes regulated by OxyR that contribute to hydrogen peroxide resistance.
| Gene | Encoded Protein | Function in H₂O₂ Resistance | Bacterial Examples |
| katA, katB, katG | Catalases | Decomposition of H₂O₂ to H₂O and O₂. nih.govfrontiersin.org | Acidovorax citrulli, Escherichia coli, Shigella flexneri nih.govnih.govfrontiersin.org |
| ahpCF | Alkyl hydroperoxide reductase | Reduction of H₂O₂ and organic hydroperoxides. nih.govnih.gov | Acidovorax citrulli, Escherichia coli, Xanthomonas campestris nih.govnih.govfrontiersin.org |
| dps | DNA-binding protein from starved cells | Binds to DNA to protect it from oxidative damage and sequesters iron to prevent the Fenton reaction. frontiersin.orgnih.gov | Acidovorax citrulli, Escherichia coli frontiersin.orgnih.gov |
| gorA | Glutathione (B108866) reductase | Maintains the pool of reduced glutathione, which is essential for antioxidant defense. nih.govnih.gov | Escherichia coli, Shigella flexneri nih.govnih.gov |
| grxA | Glutaredoxin 1 | Plays a role in reducing disulfide bonds and protecting against oxidative stress. nih.govuniprot.org | Escherichia coli, Shigella flexneri nih.govuniprot.org |
Mitigation of Reactive Oxygen Species (ROS)-Mediated Damage
Beyond the direct detoxification of hydrogen peroxide, the this compound orchestrates a broader defense strategy to mitigate the damaging effects of various reactive oxygen species. oup.com This involves the regulation of genes that protect cellular macromolecules and maintain cellular redox homeostasis. oup.comnih.gov
One critical aspect of this is the control of intracellular iron levels. Free iron can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide. frontiersin.org OxyR can regulate the expression of genes like dps, which encodes a protein that binds and sequesters intracellular iron, thereby limiting the Fenton reaction and subsequent DNA damage. frontiersin.org
Contributions of this compound to Bacterial Virulence and Pathogenesis
The ability of pathogenic bacteria to survive oxidative stress is intimately linked to their virulence. frontiersin.org During infection, bacteria are confronted with a barrage of reactive oxygen species generated by the host's innate immune system, particularly by phagocytic cells like macrophages and neutrophils. frontiersin.org The OxyR-mediated oxidative stress response is therefore not only a survival mechanism but also a key virulence factor that enables pathogens to withstand host defenses, establish infection, and cause disease. nih.gov
Attenuation of Virulence in OxyR Deficient Mutants
A substantial body of research has demonstrated that the inactivation of the oxyR gene leads to a significant reduction in the virulence of a wide range of bacterial pathogens. frontiersin.orgnih.gov These oxyR-deficient mutants are often more susceptible to killing by host immune cells and show a diminished capacity to colonize and persist within the host. frontiersin.orgnih.gov
For example, in Actinobacillus pleuropneumoniae, a respiratory pathogen in pigs, an oxyR disruption mutant exhibited reduced adhesion and invasion abilities in porcine cells and was significantly attenuated in a mouse infection model. frontiersin.orgnih.gov Similarly, in the plant pathogen Acidovorax citrulli, an oxyR mutant showed reduced swimming and twitching motility, impaired biofilm formation, and attenuated virulence on watermelon. nih.gov Studies on Corynebacterium diphtheriae, the causative agent of diphtheria, have also suggested that OxyR is implicated in the mechanisms of host-pathogen interaction, with its disruption affecting the bacteria's invasive potential and survival within host cells. nih.gov
The following table provides examples of bacterial pathogens where OxyR deficiency has been linked to attenuated virulence.
| Bacterial Pathogen | Host | Key Virulence-Related Phenotypes Affected by oxyR Mutation |
| Actinobacillus pleuropneumoniae | Pigs, Mice | Adhesion, invasion, colonization, overall virulence. frontiersin.orgnih.gov |
| Acidovorax citrulli | Plants (e.g., watermelon) | Motility, biofilm formation, in planta growth, overall virulence. nih.gov |
| Corynebacterium diphtheriae | Humans | Invasive potential, intracytoplasmic survival, arthritogenic potential in mice. nih.gov |
| Xanthomonas oryzae pv. oryzae | Plants (e.g., rice) | Alginate biosynthesis, T3SS-related gene expression, overall virulence. nih.gov |
| Pseudomonas syringae pv. tomato | Plants (e.g., tomato) | T3SS-related gene expression, overall virulence. nih.gov |
Modulation of Toxin Production and Secretion
In addition to its role in stress resistance, OxyR can directly or indirectly regulate the expression of specific virulence factors, including toxins. nih.gov This adds another layer to its contribution to bacterial pathogenesis.
A notable example is found in Actinobacillus pleuropneumoniae, where OxyR was shown to negatively regulate the secretion of the ApxI toxin. frontiersin.orgnih.gov ApxI is a potent cytotoxin and a major virulence factor of this bacterium. frontiersin.org In an oxyR mutant, the secretion of ApxI was significantly enhanced, suggesting that OxyR acts as a repressor of ApxI production under certain conditions. frontiersin.orgnih.gov This regulatory link between the oxidative stress response and toxin production highlights the complex interplay of factors that govern bacterial virulence.
Impact on Host-Pathogen Interactions
The influence of OxyR extends to various aspects of the host-pathogen interface. By controlling the expression of surface-exposed molecules and factors involved in host cell interaction, OxyR can significantly impact the ability of bacteria to colonize, invade, and survive within the host. nih.govnih.gov
In Acidovorax citrulli, OxyR positively regulates the expression of flagellin (B1172586) (fliC) and a type IV pili-related gene (pilA). nih.gov Flagella and pili are crucial for motility and adhesion to host surfaces, and their regulation by OxyR directly links the oxidative stress response to the initial stages of infection. nih.gov
In Corynebacterium diphtheriae, the disruption of OxyR was found to influence the expression of an aggregative-adherence pattern on human epithelial cells and affected its invasive potential and survival within these cells. nih.gov This suggests that OxyR helps the bacterium to evade intracellular killing mechanisms, which likely involve oxidative stress. nih.gov These findings underscore the multifaceted role of OxyR not just as a guardian against oxidative damage, but as a key regulator that fine-tunes the expression of virulence traits in response to the host environment.
This compound in Bacterial Symbiotic Relationships
The establishment and maintenance of symbiotic relationships between bacteria and their hosts often involve a complex interplay of signals and responses, including the management of oxidative stress. The this compound, a key regulator of the oxidative stress response, plays a pivotal role in facilitating these intricate interactions. Its function is crucial for the survival of the bacterial symbiont within the host environment, which can be rich in reactive oxygen species (ROS).
In the well-studied symbiosis between nitrogen-fixing rhizobia and leguminous plants, OxyR is essential for the bacteria to cope with the host's defense mechanisms. During the initial stages of infection and nodule development, plants produce ROS, such as hydrogen peroxide (H₂O₂), as a defense against invading microbes. researchgate.netmdpi.com For a successful symbiosis to be established, rhizobia must be able to withstand this oxidative burst.
In Sinorhizobium meliloti, the symbiont of alfalfa, OxyR is specifically expressed in the nitrogen-fixing zone of the root nodule. nih.govasm.org It functions as both a repressor and an activator of the catalase gene katA, depending on its oxidation state, thereby fine-tuning the cellular defense against H₂O₂. nih.govnih.gov An oxyR mutant of S. meliloti shows increased sensitivity to H₂O₂ and reduced total catalase activity. nih.govoup.com The OxyR regulon in S. meliloti is extensive, encompassing over 100 genes, many of which are involved in antioxidant functions. mdpi.com Similarly, in Azorhizobium caulinodans, which forms nodules on the stem and roots of Sesbania rostrata, both OxyR and the catalase-peroxidase KatG are critical for antioxidant defense, and the deletion of either gene leads to a significant reduction in nodule number and nitrogen fixation capacity. researchgate.net OxyR positively regulates katG expression in this organism. researchgate.net
The importance of OxyR extends to other symbiotic relationships as well. In the mutualistic association between the entomopathogenic bacterium Xenorhabdus nematophila and its nematode host Steinernema carpocapsae, OxyR is a major contributor to oxidative stress resistance in vitro. nih.gov While an oxyR mutant is still able to associate with the nematode and kill an insect host, suggesting the presence of other oxidative stress response mechanisms, the mutant shows an increased number of offspring of the nemato-bacterial complex, indicating a potential role for OxyR in this stage of the symbiotic life cycle. nih.govresearchgate.net
In the bioluminescent symbiosis between Vibrio fischeri and the Hawaiian bobtail squid, Euprymna scolopes, the bacteria colonize a specialized light organ. bobtailsquid.inkpsu.edu The host squid produces a halide peroxidase, which generates hypohalous acids from H₂O₂ as a potential defense mechanism. nih.gov V. fischeri possesses a periplasmic catalase, KatA, which is crucial for competitive colonization of the light organ. nih.gov The expression of katA is induced by H₂O₂, and while the direct regulation by OxyR in V. fischeri is an area of ongoing research, the presence of a putative OxyR binding site upstream of the katA gene suggests a conserved regulatory mechanism. nih.gov
| Bacterial Symbiont | Host Organism | Key Function of OxyR in Symbiosis | Primary OxyR-Regulated Genes | Reference |
|---|---|---|---|---|
| Sinorhizobium meliloti | Alfalfa (Medicago sativa) | Protection against host-generated H₂O₂ during nodulation and nitrogen fixation. | katA (catalase) | nih.govasm.orgnih.gov |
| Azorhizobium caulinodans | Sesbania rostrata | Essential for nodule formation and nitrogen fixation by regulating catalase activity. | katG (catalase-peroxidase) | researchgate.net |
| Xenorhabdus nematophila | Nematode (Steinernema carpocapsae) | Contributes to oxidative stress resistance and may play a role in the reproductive stage of the symbiosis. | Regulon of 59 genes identified. | nih.govresearchgate.net |
| Vibrio fischeri | Hawaiian bobtail squid (Euprymna scolopes) | Likely involved in regulating catalase (KatA) for protection against host-produced oxidative species, crucial for colonization. | katA (catalase) - putative | nih.gov |
Phenotypic Heterogeneity and Population-Level Stress Responses Mediated by this compound
Genetically identical bacterial populations often exhibit significant phenotypic heterogeneity, particularly in response to environmental stresses. This cell-to-cell variability is not merely a result of stochastic noise in gene expression but can be a structured and adaptive response. The OxyR-mediated oxidative stress response is a prime example of how bacteria can generate phenotypic heterogeneity to enhance population-level survival.
When a bacterial population is exposed to H₂O₂, the response of individual cells can vary dramatically. nih.gov This heterogeneity is not solely due to random molecular fluctuations but is significantly influenced by cell-cell interactions and the local microenvironment. nih.gov Cells within a population can shield their neighbors from H₂O₂ by scavenging the ROS, creating micro-gradients of the stressor. nih.gov This leads to a spatially structured response where cells closer to the source of the stress exhibit a stronger and more immediate response. nih.gov
The OxyR regulatory network itself is finely tuned to generate diverse gene expression dynamics, contributing to this phenotypic heterogeneity. This allows the population to mount a multi-faceted defense, balancing immediate protection with long-term adaptation.
Recent studies using time-resolved single-cell imaging have revealed that the genes within the OxyR regulon exhibit distinct temporal expression patterns, which can be broadly categorized into two classes: pulsatile and gradual. researchgate.netnih.govnih.gov This differential regulation allows the bacterial population to coordinate its stress response in both space and time. researchgate.netnih.gov
Pulsatile genes are characterized by a rapid and transient burst of expression in a subpopulation of cells upon initial exposure to H₂O₂. nih.gov This pulse of gene products, which includes enzymes like catalase (encoded by katG), provides immediate, localized protection, effectively creating a first line of defense that can shield other cells in the vicinity. nih.gov The expression of these genes then decays to a lower steady-state level. nih.gov This pulsatile behavior is linked to a higher dissociation constant of oxidized OxyR from the promoters of these genes. nih.gov
Gradual genes , on the other hand, show a more uniform and sustained induction across the population. nih.gov Their expression rises more slowly to an elevated steady-state level, providing a lasting and population-wide protective response. nih.gov This group includes genes encoding for proteins like glutaredoxin (grxA) and thioredoxin (trxC), which are involved in restoring the redox balance of the cell, including the reduction of oxidized OxyR. nih.gov The promoters of these genes exhibit a lower dissociation constant for oxidized OxyR, leading to a more stable and prolonged transcriptional activation. nih.gov
This two-tiered response, orchestrated by the single transcription factor OxyR, demonstrates a sophisticated regulatory strategy. The initial, heterogeneous pulsatile response from a few "first-responder" cells mitigates the immediate threat, while the subsequent, more homogeneous, and gradual response of the entire population ensures sustained protection and recovery. researchgate.netnih.gov
| Characteristic | Pulsatile Gene Expression | Gradual Gene Expression | Reference |
|---|---|---|---|
| Activation Dynamics | Rapid, transient burst of expression. | Slower, sustained induction. | nih.gov |
| Population Response | Heterogeneous, activated in a subpopulation of cells. | Homogeneous, induced more evenly across the population. | researchgate.netnih.gov |
| Function | Provides immediate, localized protection for a group of cells. | Generates lasting, population-wide protection. | researchgate.netnih.gov |
| Example Genes | katG, yaaA | grxA, trxC, fur, ahpC | nih.gov |
| OxyR-Promoter Interaction | Higher dissociation constant of oxidized OxyR. | Lower dissociation constant of oxidized OxyR. | nih.gov |
Comparative and Evolutionary Aspects of the Oxyr Protein
Conservation of OxyR Protein Across Bacterial Phyla
OxyR is a widely conserved transcriptional regulator in bacteria, playing a pivotal role in orchestrating cellular defenses against oxidative stress. nih.gov Homologs of the E. coli OxyR have been identified in a multitude of bacterial species, highlighting its ancient origins and fundamental importance in microbial survival in aerobic environments. nih.gov As a member of the LysR-type transcriptional regulator (LTTR) family, OxyR shares a conserved structure and mechanism of action with other proteins in this family. pnas.orgdrugbank.com
Phylogenetic analyses of OxyR amino acid sequences reveal distinct evolutionary relationships that often correlate with the taxonomic classification of the bacteria. For instance, a study of OxyR orthologs from Alphaproteobacteria, Betaproteobacteria, Gammaproteobacteria, and Actinobacteria demonstrated that the homologs generally cluster according to their taxonomic relatedness. nih.gov This suggests a vertical inheritance of the oxyR gene in many bacterial lineages.
The following table provides a simplified overview of the presence of OxyR homologs in various bacterial phyla, illustrating its widespread distribution.
| Bacterial Phylum | Presence of OxyR Homologs |
| Proteobacteria | Widespread |
| Actinobacteria | Present |
| Firmicutes | Present in some species |
| Bacteroidetes | Present in some species |
| Cyanobacteria | Present |
Species-Specific Differences in this compound Regulon Composition and Function
While the core function of OxyR in sensing and responding to hydrogen peroxide is conserved, the composition of the OxyR regulon—the set of genes it regulates—can vary significantly among different bacterial species. nih.gov This variability reflects the diverse metabolic lifestyles and environmental niches occupied by bacteria. The size of the OxyR regulon can range from a few genes in some species to over a hundred in others. nih.govresearchgate.net
In the facultative photosynthetic bacterium Rhodobacter sphaeroides, OxyR plays a crucial role in the oxidative stress response, similar to its counterpart in E. coli. nih.gov However, there are notable differences in its regulatory network. Evidence suggests that the oxidative stress response in Rhodobacter differs significantly from that of E. coli. nih.gov While oxyR mutants in R. sphaeroides are more sensitive to hydrogen peroxide, indicating a conserved protective function, the specific genes under its control show divergence. nih.gov For example, OxyR in R. sphaeroides is involved in the upregulation of the catalase gene katE. nih.gov Furthermore, OxyR provides a regulatory link between the responses to oxidative stress and iron limitation in this bacterium. nih.gov
The functional roles of OxyR in Corynebacterium and Pseudomonas species present a study in contrasts. In Corynebacterium glutamicum, OxyR primarily acts as a negative transcriptional regulator, repressing the production of catalase. nih.gov This is in stark contrast to its predominantly activator role in many other bacteria.
In the opportunistic human pathogen Pseudomonas aeruginosa, OxyR functions as a global transcriptional regulator with a much broader range of targets than in E. coli. nih.govresearchgate.net Beyond the core oxidative stress defense genes, the P. aeruginosa OxyR regulon includes genes involved in iron homeostasis, quorum sensing, protein synthesis, and biofilm formation. nih.govresearchgate.netmicrobiologyresearch.org For instance, an oxyR mutant of P. aeruginosa shows increased production of the virulence factor pyocyanin (B1662382) and is unable to swarm, likely due to a lack of rhamnolipid production. microbiologyresearch.org This expanded regulon highlights the integration of the oxidative stress response with other critical cellular processes in this versatile pathogen. In Pseudomonas putida, OxyR controls the expression of the principal peroxide-degrading enzymes, including catalases KatA and KatB, and peroxiredoxin AhpC. researchgate.net
The following table summarizes some of the key differences in OxyR function between Corynebacterium and Pseudomonas.
| Feature | Corynebacterium glutamicum | Pseudomonas aeruginosa |
| Primary Role | Negative transcriptional regulator | Global transcriptional regulator (activator and repressor) |
| Regulation of Catalase | Represses production | Positively regulates katA and katB |
| Regulon Size | Relatively small | Large and diverse |
| Processes Regulated | Primarily oxidative stress | Oxidative stress, iron homeostasis, quorum sensing, virulence |
In the nosocomial pathogen Acinetobacter baumannii, OxyR is a critical regulator of the transcriptional response to hydrogen peroxide. escholarship.orgresearchgate.net Inactivation of oxyR in this bacterium leads to impaired growth in the presence of H₂O₂ and abolishes the transcriptional upregulation of genes predicted to detoxify hydrogen peroxide. escholarship.org OxyR directly regulates katE and ahpF1, which encode major H₂O₂-degrading enzymes. escholarship.org An oxyR mutant is also less fit during lung infection in a murine model, underscoring its importance in pathogenesis. escholarship.org
Xenorhabdus nematophila, an entomopathogenic bacterium that exists in a symbiotic relationship with nematodes, also possesses a conserved OxyR regulator. nih.govnih.gov While OxyR is essential for resistance to oxidative stress in vitro, its role during the interaction with its hosts is more nuanced. nih.govresearchgate.net An oxyR mutant of X. nematophila is still able to associate with its nematode host and kill insect larvae, suggesting that other factors may compensate for the loss of OxyR function in the in vivo environment. nih.govresearchgate.net Transcriptome analysis revealed 59 genes that are differentially regulated in the oxyR mutant. nih.gov
Evolutionary Adaptation of the this compound
The this compound has been a subject of adaptive evolution, with mutations in the oxyR gene being a common target during adaptation to oxidative stress-prone conditions. oup.comnih.gov Laboratory evolution experiments with Escherichia coli and Vibrio natriegens have shown that mutations in oxyR can lead to a constitutively active protein. oup.comnih.gov These mutations often cluster in the redox-active site, dimer interface, and a flexible redox loop, favoring the oxidized conformation of OxyR and resulting in the constitutive expression of its regulon. oup.comnih.gov
This constitutive activation of the OxyR regulon can confer increased resistance to oxidative stress, but it may come at the cost of reduced growth rates. nih.gov The identification of similar oxyR sequence changes in natural isolates of E. coli suggests that this adaptive strategy is not limited to the laboratory and can be a common occurrence in nature. nih.gov Furthermore, epigenetic changes, without alterations in the DNA sequence, have also been observed to lead to a constitutively expressed OxyR regulon, providing another layer of adaptation. nih.govmicrobiologyresearch.org
Mutations in oxyR Gene During Adaptive Laboratory Evolution
Adaptive laboratory evolution (ALE) experiments, which subject microbial populations to specific selection pressures over extended periods, have revealed that the oxyR gene is a frequent target for mutations, particularly under conditions of oxidative stress. nih.gov Studies involving bacterial species such as Escherichia coli and Vibrio natriegens have consistently identified mutations within the oxyR gene in strains evolved to cope with oxidative stress-prone metabolic states. nih.govnih.gov These genetic changes are not random but are adaptive, conferring a fitness advantage in the presence of reactive oxygen species (ROS).
Research has shown that mutations in oxyR acquired during ALE often cluster in key functional regions of the protein, including the redox-active site, the dimer interface, and a flexible redox loop. nih.gov The effect of these mutations is typically a stabilization of the oxidized conformation of the this compound. nih.gov This leads to the constitutive expression of the OxyR regulon, the set of genes it controls, which includes enzymes responsible for mitigating ROS-mediated damage. nih.govnih.gov Consequently, evolved strains with these oxyR mutations exhibit improved ability to mitigate peroxide stress and show reduced DNA damage. nih.gov This adaptation, however, can come at a fitness cost, sometimes resulting in a lower growth rate under non-stress conditions. nih.govoup.com
The convergence of mutations in the oxyR gene across independent evolution experiments and in different bacterial genera highlights its critical role as an evolutionary hub for adapting to oxidative stress. nih.govnih.gov The identification of similar sequence changes in natural isolates of E. coli further suggests that this adaptive strategy is not confined to the laboratory and is a common occurrence in natural environments. nih.govoup.com
**Table 1: Examples of Mutations in the oxyR Gene Observed During Adaptive Laboratory Evolution in *E. coli***
| Amino Acid Change | Location/Domain | Consequence | Reference |
|---|---|---|---|
| C208Y | Redox Active Site | Favors oxidized conformation, constitutive activation | nih.gov |
| L197P | Regulatory Domain | Constitutive activation of OxyR regulon | frontiersin.org |
| Multiple mutations | Redox active site, dimer interface, flexible redox loop | Favors oxidized conformation, constitutive expression of regulated genes | nih.gov |
Emergence and Evolution of theoxySsRNA
The evolution of the small regulatory RNA (sRNA), OxyS, is intricately linked to the OxyR regulatory network. In bacteria like E. coli and Salmonella enterica, OxyS is a key component of the oxidative stress response, induced by the this compound in response to hydrogen peroxide. oup.compnas.org Evolutionary studies suggest that OxyS did not arise de novo but rather evolved from a pre-existing protein-coding gene. oup.comnih.gov
Comparative genomic analyses have revealed that the oxyS gene likely originated from the 3'-end fragment of an ancestral peroxidase messenger RNA (mRNA). oup.comconsensus.app In some bacterial lineages, such as Serratia and Dickeya, a peroxidase gene is found in the same genomic location as oxyS is in E. coli, divergent from the oxyR gene. oup.com This ancestral peroxidase gene was part of the peroxide-response regulon, controlled by the transcriptional regulator OxyR. oup.comnih.gov
The proposed evolutionary trajectory involves the decay of the protein-coding peroxidase gene, leaving behind a stable, transcribed RNA fragment. oup.com This fragment, the precursor to OxyS, was already under the regulatory control of OxyR because its promoter region contained OxyR-binding sites from the ancestral gene. oup.com Over time, this non-coding RNA fragment acquired regulatory functions, evolving into the OxyS sRNA. oup.comnih.gov This evolutionary path illustrates how new regulatory molecules can emerge from existing genetic material and be seamlessly integrated into established regulatory networks. nih.gov By replacing the ancestral peroxidase, OxyS introduced a new layer of post-transcriptional regulation to the oxidative stress response, capable of controlling multiple target mRNAs to facilitate cellular recovery and protect against DNA damage. oup.comnih.gov
Table 2: Key Features in the Evolution of OxyS sRNA
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Ancestral Origin | Evolved from the 3'-end of a peroxidase mRNA. | Demonstrates that sRNAs can originate from protein-coding genes. | oup.comnih.gov |
| Genomic Context | Located divergent to the oxyR gene, a position occupied by an ancestral peroxidase gene in other bacteria. | Provides evidence for the replacement of the peroxidase gene by oxyS. | oup.com |
| Regulatory Integration | Inherited OxyR-binding sites in its promoter region from the ancestral peroxidase gene. | Explains how OxyS was inherently part of the pre-existing OxyR regulatory network upon its emergence. | oup.comnih.gov |
| Function | Acts as a post-transcriptional regulator of multiple genes in response to oxidative stress. | Represents a shift from enzymatic ROS detoxification (peroxidase) to broad regulatory control (sRNA). | pnas.orgnih.gov |
Methodological Approaches in Oxyr Protein Research
Genetic Manipulation Techniques
Genetic manipulation techniques are fundamental to understanding the in vivo role of OxyR. By altering the oxyR gene, scientists can observe the resulting phenotypic changes and infer the protein's function.
The construction of oxyR deletion mutants is a cornerstone of OxyR research. This process involves the targeted removal or disruption of the oxyR gene from the bacterial chromosome. A common method for achieving this is through homologous recombination, where a selectable marker, such as an antibiotic resistance gene, replaces the oxyR coding sequence. nih.govnih.gov
Once constructed, these mutants are characterized to understand the physiological consequences of the absence of a functional OxyR protein. Characterization often involves assessing the mutant's sensitivity to oxidative stress-inducing agents, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides. nih.govnih.gov Phenotypic analyses also include examining growth characteristics under both normal and stress conditions. nih.gov For instance, oxyR mutants in Xanthomonas campestris pv. phaseoli exhibit hypersensitivity to H₂O₂ and menadione, along with reduced plating efficiency under aerobic conditions. nih.gov Similarly, Shigella flexneri strains with a deleted oxyR gene show reduced growth and survival during aerobic growth and are sensitive to hydrogen peroxide. nih.gov
Mutational analysis can also involve site-directed mutagenesis to alter specific amino acid residues within the this compound, which is crucial for identifying domains required for sensing oxidative stress and activating transcription. asm.org For example, the substitution of a critical cysteine residue (Cys-199) with serine was found to be crucial for OxyR activity. asm.org
Table 1: Phenotypes of oxyR Deletion Mutants in Various Bacteria
| Organism | Method of Mutant Construction | Key Phenotypes | Reference(s) |
|---|---|---|---|
| Xanthomonas campestris pv. phaseoli | Gene inactivation by insertion of a gentamicin (B1671437) resistance gene | Hypersensitivity to H₂O₂ and menadione, reduced aerobic plating efficiency, smaller colony size. | nih.gov |
| Shigella flexneri | One-step inactivation of chromosomal genes with a chloramphenicol (B1208) resistance cassette | Reduced growth and survival during aerobic growth, sensitivity to hydrogen peroxide. | nih.gov |
| Escherichia coli K-12 | Not specified | Did not lead to an enhancement of spontaneous mutation frequencies. | nih.gov |
| Porphyromonas gingivalis | Double crossover event replacing oxyR with an oxyR-erm-oxyR cassette | Decreased expression of sod and elevated expression of fimA. | oup.com |
Transcriptomic Profiling
Transcriptomic profiling techniques provide a global view of the genes regulated by OxyR. These methods measure the expression levels of thousands of genes simultaneously, allowing for the identification of the OxyR regulon.
Microarray analysis has been instrumental in defining the scope of the OxyR regulon. This technique involves hybridizing fluorescently labeled cDNA from wild-type and oxyR mutant strains to a microarray chip containing probes for all the genes in the organism's genome. By comparing the fluorescence intensities, researchers can identify genes that are differentially expressed in the absence of OxyR. In Rhodobacter sphaeroides, microarray data helped conclude that oxidized OxyR activates the expression of Class I genes in the presence of H₂O₂, while reduced OxyR activates Class III genes under non-stress conditions. researchgate.net
More recently, RNA Sequencing (RNA-Seq) has become the preferred method for transcriptomic profiling due to its higher sensitivity, broader dynamic range, and ability to identify novel transcripts. RNA-Seq involves the direct sequencing of cDNA synthesized from RNA samples. In a study on Escherichia coli K-12, RNA-seq was used in conjunction with other genome-scale datasets to reconstruct the OxyR regulatory network under oxidative stress, identifying a total of 68 genes in 51 transcription units belonging to the OxyR, SoxR, and SoxS regulons. dtu.dk This integrative approach allows for a more comprehensive understanding of the complex regulatory circuits governed by OxyR. dtu.dk
Table 2: Selected Genes Regulated by OxyR Identified Through Transcriptomic Profiling
| Organism | Technique | Selected Upregulated Genes in Response to Oxidative Stress | Selected Downregulated Genes in Response to Oxidative Stress | Reference(s) |
|---|---|---|---|---|
| Escherichia coli K-12 | RNA-Seq | katG, ahpCF, dps, gorA, grxA, oxyS | Not specified | dtu.dknih.govnih.gov |
| Pseudomonas aeruginosa PAO1 | ChIP-chip | katA, katB, ahpB, ahpCF, dps, pvdS, trxB2 | Not specified | oup.comnih.govresearchgate.net |
| Rhodobacter sphaeroides | Microarray | Class I genes (e.g., genes involved in iron metabolism) | Class III genes | researchgate.net |
Protein-DNA Interaction Studies
Understanding how OxyR regulates gene expression requires detailed studies of its interaction with DNA. Several in vitro techniques are employed to characterize the binding of OxyR to the promoter regions of its target genes.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. nih.govwikipedia.orglicorbio.com This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment. nih.govlicorbio.com
In a typical EMSA experiment for OxyR, a purified this compound is incubated with a labeled DNA fragment containing the putative binding site. researchgate.netfigshare.com The reaction mixture is then subjected to electrophoresis. A "shift" in the mobility of the labeled DNA, appearing as a band higher up in the gel, indicates the formation of an OxyR-DNA complex. wikipedia.org The specificity of the interaction can be confirmed by competition experiments, where the addition of an excess of unlabeled specific DNA competitor abolishes the shift, while a non-specific competitor does not. figshare.com EMSA has been used to demonstrate the direct binding of OxyR to the promoter regions of genes like phnW in Pseudomonas aeruginosa and the agn43 gene in Escherichia coli. researchgate.netnih.gov
DNase I Footprinting Analysis
DNase I footprinting analysis has been a cornerstone technique for elucidating the specific DNA sequences to which the this compound binds. This method relies on the principle that protein bound to DNA protects the phosphodiester backbone from cleavage by deoxyribonuclease I (DNase I). By comparing the cleavage pattern of a DNA fragment in the presence and absence of OxyR, the precise binding site, or "footprint," of the protein can be identified as a region of protection on a sequencing gel.
Research has demonstrated that both the reduced and oxidized forms of OxyR can bind to DNA, although their binding affinities and the resulting transcriptional outcomes can differ. For instance, in Escherichia coli, both forms of the protein bind to the promoter region of the oxyR gene itself, contributing to its autoregulation. However, for many other target genes, binding and subsequent transcriptional activation are significantly enhanced when OxyR is in its oxidized state.
DNase I footprinting has been instrumental in identifying and characterizing OxyR binding sites in the promoter regions of a variety of genes. Studies have used this technique to confirm computationally predicted OxyR binding sites and to discover novel ones. For example, this method confirmed that oxidized OxyR binds to predicted sites upstream of the dsbG and fhuF genes in E. coli. nih.govnih.gov In the case of the fhuF promoter, footprinting not only confirmed a predicted site but also revealed a second, higher-affinity binding site. nih.gov Similarly, DNase I footprinting assays have demonstrated the binding of oxidized OxyR to the promoter region of the fur gene, which encodes the ferric uptake regulator, thereby establishing a direct regulatory link between oxidative stress and iron metabolism. The region protected from DNase I digestion in these experiments directly corresponds to the predicted binding site.
The technique has also been used to study the binding of various OxyR mutant proteins. For example, analysis of purified D142A and T238A OxyR mutant proteins binding to an oxyS-oxyR promoter fragment helped to define an activating region on the protein. These experiments are typically conducted by incubating a radiolabeled DNA fragment containing the putative binding site with purified this compound, followed by partial digestion with DNase I and analysis of the products on a denaturing polyacrylamide gel.
Interactive Table: Examples of OxyR Binding Sites Identified by DNase I Footprinting
| Gene Promoter | Organism | Form of OxyR | Finding |
| dsbG | Escherichia coli | Oxidized | Confirmed binding to a predicted site 54 bp upstream of the start codon. nih.gov |
| fhuF | Escherichia coli | Oxidized | Confirmed a predicted site and identified a second, higher-affinity site. nih.gov |
| fur | Escherichia coli | Oxidized | Confirmed binding to a site immediately upstream of the -35 region. |
| oxyS-oxyR | Escherichia coli | Wild-type & Mutants | Characterized the binding of wild-type and various mutant forms of OxyR. |
Chromatin Immunoprecipitation (ChIP-chip/ChIP-seq)
Chromatin immunoprecipitation (ChIP) coupled with microarray (ChIP-chip) or high-throughput sequencing (ChIP-seq) has enabled the genome-wide identification of OxyR binding sites in vivo. oup.comnih.govdtu.dk This powerful technique allows researchers to capture a snapshot of protein-DNA interactions within the cell at a specific moment, such as during oxidative stress. The general workflow involves cross-linking proteins to DNA within living cells, shearing the chromatin, immunoprecipitating the protein of interest (in this case, OxyR) using a specific antibody, reversing the cross-links, and finally, identifying the associated DNA fragments by hybridization to a microarray or by direct sequencing.
A key study utilizing ChIP-chip in Pseudomonas aeruginosa mapped the global binding sites of OxyR under hydrogen peroxide-induced stress. oup.comnih.gov This work identified 122 genomic regions with significant enrichment, including previously known targets like katA, katB, ahpB, and ahpCF, as well as a host of novel targets. oup.comnih.gov These new targets implicated OxyR in the regulation of quorum sensing, iron homeostasis, and oxidative phosphorylation. oup.comnih.gov The findings from ChIP-chip were further validated by electrophoretic mobility shift assays (EMSAs) for selected targets, confirming the direct binding of purified oxidized OxyR. nih.gov
More recently, ChIP-exo, a higher-resolution version of ChIP-seq that employs lambda exonuclease digestion to precisely map the borders of protein binding, has been used to reconstruct the OxyR regulon in Escherichia coli. dtu.dk This systems biology approach identified 38 target genes for OxyR within 28 transcription units. dtu.dk Beyond the canonical roles in detoxification and damage repair, this study expanded the known functions of the OxyR regulon to include the direct activation of genes involved in methionine and aromatic amino acid biosynthesis, cell wall synthesis, and the transport of divalent metal ions like manganese, zinc, and magnesium. dtu.dkdtu.dk The average width of the OxyR binding footprint determined by this method was found to be approximately 33 base pairs. researchgate.net
These genome-wide studies provide a comprehensive view of the OxyR regulon and reveal the extensive and varied roles of this transcription factor in cellular metabolism and stress response.
Interactive Table: Summary of Genome-Wide OxyR Binding Studies
| Technique | Organism | Key Findings |
| ChIP-chip | Pseudomonas aeruginosa | Identified 122 binding regions, linking OxyR to quorum sensing, iron homeostasis, and oxidative phosphorylation. oup.comnih.gov |
| ChIP-exo | Escherichia coli | Reconstructed the regulon to include 38 genes, implicating OxyR in amino acid biosynthesis, cell wall synthesis, and metal ion transport. dtu.dk |
Structural Biology Techniques
X-ray Crystallography of this compound Forms
X-ray crystallography has been pivotal in revealing the three-dimensional atomic structure of the this compound, providing profound insights into its mechanism of redox sensing and transcriptional regulation. researchgate.net This technique involves crystallizing the protein and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. The resulting electron density map allows for the precise determination of the positions of atoms within the protein.
Crystal structures of the regulatory domain of E. coli OxyR have been solved in both its reduced and oxidized forms. nih.gov In the reduced state, the two redox-active cysteine residues, Cys-199 and Cys-208, are located approximately 17 Å apart. nih.gov Upon oxidation and the formation of an intramolecular disulfide bond between these two cysteines, the regulatory domain undergoes a significant conformational change. nih.gov This structural remodeling is the fundamental switch that alters OxyR's activity, leading to different oligomeric associations and changing its DNA-binding properties. nih.gov
Full-length crystal structures of OxyR from other bacteria, such as Pseudomonas aeruginosa and Corynebacterium glutamicum, have also been determined. nih.govdtu.dk The structure of P. aeruginosa OxyR revealed a tetrameric arrangement assembled through two distinct dimerization interfaces. dtu.dk Analysis of a C199D mutant structure, which mimics the sulfenylated intermediate, suggested that new interactions mediated by cysteine hydroxylation induce a large conformational change that facilitates the formation of the intramolecular disulfide bond. dtu.dk Remarkably, a hydrogen peroxide molecule was found bound near the Cys-199 site in one of the crystal structures, providing a glimpse into the H₂O₂-driven oxidation mechanism. dtu.dk
Interactive Table: PDB Entries for OxyR Crystal Structures
| PDB ID | Organism | Description | Resolution (Å) |
| 1I69 | Escherichia coli | Regulatory Domain (Reduced) | 2.70 |
| 1I6A | Escherichia coli | Regulatory Domain (Oxidized) | 2.30 |
| 5X3C | Corynebacterium glutamicum | Full-length (Oxidized, Disulfide-bonded) | 2.30 |
| 5X3B | Corynebacterium glutamicum | Full-length (Reduced mimic, C206S mutant) | 2.60 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations serve as powerful computational tools to complement experimental techniques like X-ray crystallography. These methods allow researchers to study the dynamic behavior of OxyR, providing insights into conformational changes, protein stability, and interactions that are not apparent from static crystal structures.
MD simulations have been performed on the regulatory domain of E. coli OxyR to investigate the different chemical states along the mechanistic cycle of its activation by hydrogen peroxide. These simulations help to understand the rapid kinetic reaction path and the conformational strain that drive the oxidation and subsequent reduction of the protein. By simulating the motions of the protein over time, researchers can model the transition between the reduced and oxidized states, revealing the allosteric pathways through which the signal of disulfide bond formation is transmitted from the regulatory domain to the DNA-binding domain.
These computational approaches are essential for formulating and testing hypotheses about the structure-function relationships in OxyR. They provide a dynamic picture of the protein's mechanism, bridging the gap between static structural data and its biological function in the cell.
Biochemical and Biophysical Characterization
Analysis of this compound Oxidation State (e.g., AMS alkylation)
Determining the in vivo oxidation state of the this compound is crucial for understanding its response to oxidative stress. A widely used biochemical method for this purpose is alkylation with 4-acetamido-4'-maleimidylstilbene-2,2'-sulfonic acid (AMS). This technique allows for the direct monitoring of the kinetics of OxyR oxidation and reduction within the cell.
The method is based on the principle that AMS, a thiol-specific alkylating agent, will covalently bind to the free sulfhydryl groups of cysteine residues. In the case of OxyR, the key redox-active cysteines (Cys-199 and Cys-208 in E. coli) are available for alkylation only when the protein is in its reduced state. When oxidized, these cysteines form an intramolecular disulfide bond and are therefore inaccessible to AMS. researchgate.net
The procedure typically involves rapidly treating cells with an acid like trichloroacetic acid (TCA) to protonate all thiols, which effectively "freezes" the in vivo redox state and precipitates the cellular proteins. researchgate.net The precipitated proteins are then resolubilized and treated with AMS. The addition of the relatively large AMS molecule (approximately 500 Da) to each free cysteine results in a significant increase in the molecular weight of the reduced protein. researchgate.net
The reduced (AMS-alkylated) and oxidized (non-alkylated) forms of OxyR can then be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by immunoblot analysis using an OxyR-specific antibody. The reduced form will migrate more slowly than the oxidized form due to its increased mass. researchgate.net This method has been used effectively to show that in logarithmically growing E. coli cells, OxyR is completely reduced. Upon addition of hydrogen peroxide, it becomes fully oxidized within 30 seconds. Subsequently, the protein is gradually reduced back to its inactive state as the cellular antioxidant systems restore redox balance. researchgate.net
To simplify the analysis and ensure that the observed mobility shift is due solely to the redox-active cysteines, researchers often use an OxyR variant in which all other cysteine residues have been mutated to alanine. researchgate.net
Advanced Imaging Techniques
Time-Resolved Single-Cell Imaging for Gene Expression Dynamics
Time-resolved single-cell imaging has emerged as a powerful tool to dissect the complex and often heterogeneous responses of individual bacterial cells to environmental stresses. This technique allows for the direct observation of gene expression dynamics in real-time, providing insights into the regulatory strategies employed by bacteria that are often obscured in population-level measurements. In the context of the this compound, this methodology has been instrumental in revealing the sophisticated spatio-temporal coordination of the oxidative stress response in bacteria such as Escherichia coli. researchgate.netnih.gov
By employing microfluidics and time-lapse fluorescence microscopy, researchers can monitor the expression of fluorescently tagged proteins under the control of OxyR-regulated promoters in single cells over extended periods. asm.org This approach has unveiled that the response to an oxidative stressor like hydrogen peroxide (H₂O₂) is not uniform across a bacterial population. Instead, individual cells exhibit distinct and dynamic patterns of gene expression. researchgate.netnih.gov
Detailed research findings have demonstrated that the OxyR-dependent gene network gives rise to diverse expression dynamics. researchgate.netnih.gov These patterns can be broadly categorized into three main classes of regulation: downregulated genes, gradually upregulated genes, and pulsatile upregulated genes. researchgate.netnih.gov The distinction between the two upregulated classes is associated with differences in the binding of the OxyR transcription factor. nih.gov
Pulsatile gene expression is characterized by a transient burst of activation in a subset of the cell population. researchgate.netnih.gov This transient response is thought to provide initial protection to a group of cells. nih.gov An example of a gene exhibiting this behavior is dps, which codes for the DNA-binding protein from starved cells. asm.org Upon exposure to H₂O₂, single cells show a single pulse of Dps production, with the intensity and duration of this pulse being proportional to the concentration of the stressor. asm.orgresearchgate.net
In contrast, gradually upregulated genes are induced more evenly across the population, leading to a sustained and lasting protection in a larger number of cells. researchgate.netnih.gov This indicates a regulatory strategy where an initial, rapid, and heterogeneous response is followed by a more uniform and stable adaptation to the stressful condition. nih.gov
These single-cell studies highlight how bacterial populations can leverage simple regulatory principles to orchestrate complex stress responses in both space and time. researchgate.netnih.gov The heterogeneity in gene expression, as revealed by time-resolved imaging, suggests that while some cells mount a strong initial defense, others may be responsible for ensuring the long-term survival of the population.
Table 1: Research Findings on OxyR-Regulated Gene Expression Dynamics using Time-Resolved Single-Cell Imaging
| Gene/Regulon | Organism | Stressor | Observed Expression Dynamics | Proposed Role |
| OxyR Regulon | E. coli | Hydrogen Peroxide | Diverse dynamics categorized as downregulated, gradually upregulated, and pulsatile upregulated. researchgate.netnih.gov | Coordinated stress response in space and time. researchgate.netnih.gov |
| Pulsatile Genes | E. coli | Hydrogen Peroxide | Transient activation in a fraction of the cell population. researchgate.netnih.gov | Provide initial protection for a group of cells. nih.gov |
| Gradually Upregulated Genes | E. coli | Hydrogen Peroxide | Even and sustained induction across the cell population. researchgate.netnih.gov | Generate a lasting protective response in many cells. nih.gov |
| dps | E. coli | Hydrogen Peroxide | A single pulse of protein production; intensity and duration are proportional to H₂O₂ concentration. asm.orgresearchgate.net | Protection from oxidative stress; however, more intense expression did not correlate with a growth advantage. asm.org |
Future Directions and Emerging Research Avenues for the Oxyr Protein
Elucidation of Broader Regulatory Networks Intersecting with OxyR Protein
Future research will increasingly focus on understanding how the OxyR regulon is integrated with other global regulatory networks to fine-tune cellular physiology. While OxyR is the primary sensor for hydrogen peroxide stress, its activity does not occur in isolation. There is growing evidence of significant crosstalk between the OxyR-mediated oxidative stress response and other key cellular processes.
In the opportunistic pathogen Pseudomonas aeruginosa, for instance, OxyR has been shown to regulate genes involved in quorum-sensing, iron homeostasis, and oxidative phosphorylation. nih.govoup.comresearchgate.netsemanticscholar.org Chromatin immunoprecipitation studies have revealed that OxyR directly binds to the promoter regions of genes such as rsaL, a negative regulator of quorum sensing, and pvdS, a sigma factor involved in pyoverdine siderophore synthesis. nih.govoup.com This indicates a direct link between the cell's response to oxidative stress and its ability to communicate, acquire essential nutrients like iron, and manage its energy metabolism.
Similarly, studies in Escherichia coli and Salmonella typhimurium have shown that the OxyR regulon includes genes like fur (ferric uptake regulator), further highlighting the intricate connection between oxidative stress and iron metabolism. uniprot.org Future work should aim to map these intersecting networks comprehensively using systems biology approaches, such as integrated transcriptomic, proteomic, and metabolomic analyses. This will allow for the construction of detailed regulatory models that can predict cellular behavior in response to complex environmental cues.
A key area of investigation will be the identification of shared regulatory elements and the role of other transcription factors in co-regulating OxyR target genes. biorxiv.org This will provide a more holistic view of how bacteria mount a coordinated response to diverse and simultaneous stresses.
Understanding this compound Function in Polymicrobial Communities
The majority of research on OxyR has been conducted in planktonic, single-species cultures. However, in natural environments and during infections, bacteria predominantly exist in structured, polymicrobial communities known as biofilms. The function and regulation of OxyR within these complex communities are still poorly understood and represent a critical frontier in microbiology.
Biofilms are characterized by steep chemical gradients, including oxygen and reactive oxygen species (ROS). OxyR's role in spatial and temporal adaptation to these fluctuating redox environments within a biofilm is a key area for future research. Studies in various bacteria, including Vibrio parahaemolyticus, Serratia marcescens, and Neisseria gonorrhoeae, have implicated OxyR in biofilm formation, although its precise role (as a positive or negative regulator) can vary between species. nih.govnih.govarvojournals.orgasm.org For example, in S. marcescens, an oxyR mutant exhibits severely impaired biofilm formation, suggesting OxyR positively regulates factors required for surface attachment. nih.govarvojournals.org Conversely, in E. coli, OxyR negatively regulates the flu gene, which encodes an adhesin, leading to a hyper-biofilm phenotype in oxyR mutants. nih.gov
Detailed Kinetic and Thermodynamic Characterization of this compound Redox States
The activation of OxyR is governed by the formation of an intramolecular disulfide bond between two conserved cysteine residues (Cys199 and Cys208 in E. coli) upon exposure to hydrogen peroxide. nih.govoup.com While the basic mechanism is established, a more detailed understanding of the kinetic and thermodynamic parameters governing these redox transitions is needed.
Time-resolved kinetic analyses have determined that the activation of E. coli OxyR via disulfide bond formation is a rapid process, occurring at a rate of approximately 9.7 s⁻¹. nih.govresearchgate.net In vivo studies have shown that upon exposure to hydrogen peroxide, OxyR is fully oxidized within 30 seconds. nih.govpnas.org The subsequent reduction and deactivation of OxyR, primarily carried out by the glutaredoxin system, is a slower process, with a half-time of 5 to 30 minutes. pnas.orgnih.gov This kinetic disparity allows for a transient but robust transcriptional response.
Future research should focus on how these fundamental parameters are modulated in different bacterial species and under various physiological conditions. For example, changes in intracellular pH, temperature, or the presence of other redox-active molecules could potentially alter the kinetics and thermodynamics of OxyR activation and deactivation.
| Parameter | Value | Significance |
|---|---|---|
| Activation Rate (Oxidation) | ~9.7 s⁻¹ | Rapid response to H₂O₂ signal. nih.govresearchgate.net |
| In Vivo Oxidation Time | <30 seconds | Immediate transcriptional activation upon stress. nih.govpnas.org |
| In Vivo Reduction Half-Time | 5-30 minutes | Allows for a transient response, preventing constitutive activation. pnas.orgnih.gov |
| Redox Potential (Cys199-Cys208) | -185 mV | Ensures specificity for H₂O₂ and prevents spurious activation. nih.gov |
| Cytosolic Redox Potential | -280 mV | Maintains OxyR in a reduced, inactive state under normal conditions. nih.gov |
Exploration of Novel Post-Translational Modifications and their Impact on this compound Activity
While the formation of a disulfide bond is the canonical mechanism of OxyR activation, emerging evidence suggests that other post-translational modifications (PTMs) can also modulate its activity, allowing for a more nuanced response to different types of cellular stress. researchgate.net This represents a paradigm shift from viewing OxyR as a simple "on-off" switch to understanding it as a sophisticated signal integrator.
In addition to oxidation to a disulfide bond, the regulatory cysteine (Cys199 in E. coli) can undergo other modifications, including S-hydroxylation, S-nitrosylation, and S-glutathionylation. researchgate.netnih.gov These distinct modifications can lead to different conformational changes in the this compound, resulting in altered DNA-binding affinities and the activation of different subsets of target genes. researchgate.net
For example, S-nitrosylation of OxyR in response to nitrosative stress (e.g., from nitric oxide) induces a distinct transcriptional regulon from that induced by hydrogen peroxide. nih.govnih.gov This allows the cell to mount a specific defense against different reactive species using the same master regulator. Furthermore, OxyR has been shown to sense reactive sulfane sulfur, leading to the modification of Cys199 to Cys199-SSH, which in turn activates a specific set of genes for its removal. biorxiv.org
Future research should aim to identify the full spectrum of PTMs that can occur on OxyR and to characterize the specific cellular conditions and enzymatic machinery responsible for each modification. Understanding how these different PTMs are integrated to produce a tailored transcriptional output is a key challenge.
| Modification | Inducing Signal | Effect on OxyR | Resulting Regulon |
|---|---|---|---|
| Disulfide Bond (Cys199-Cys208) | Hydrogen Peroxide (H₂O₂) | Conformational change, transcriptional activation. uniprot.org | Canonical oxidative stress response genes (katG, ahpCF). nih.govoup.com |
| S-nitrosylation | Nitric Oxide (NO) | Alternative conformational change. researchgate.net | Distinct regulon for nitrosative stress defense. nih.govnih.gov |
| S-hydroxylation | Hydrogen Peroxide (H₂O₂) | Intermediate in the oxidation pathway. researchgate.net | Contributes to the oxidative stress response. |
| S-glutathionylation | Glutathione-related stress | Altered DNA binding and activity. researchgate.netnih.gov | Potentially fine-tunes the oxidative stress response. |
| Persulfidation (Cys-SSH) | Reactive Sulfane Sulfur (H₂Sₙ) | Activation of specific genes. biorxiv.org | Genes for sulfane sulfur removal (trxC, grxA). biorxiv.org |
Development of Advanced Tools for In Vivo this compound Monitoring
A significant challenge in studying OxyR is the ability to monitor its redox state and activity in real-time within living cells. The development of advanced molecular tools and imaging techniques is crucial for addressing this challenge.
Genetically encoded biosensors based on OxyR have already proven to be powerful tools for monitoring intracellular hydrogen peroxide levels. pnas.org The HyPer biosensor, for example, utilizes the regulatory domain of E. coli OxyR fused to a circularly permuted fluorescent protein. rsc.org The conformational change in OxyR upon oxidation is translated into a ratiometric change in fluorescence, allowing for dynamic measurement of H₂O₂ fluctuations in vivo. rsc.org
Future advancements in this area could include the development of biosensors with improved sensitivity, specificity for different redox states of OxyR (e.g., S-nitrosylated vs. disulfide-bonded), and a broader range of fluorescent outputs for multiplex imaging with other cellular reporters. Furthermore, these sensors can be adapted for high-throughput screening applications to discover new enzymes or evolve existing ones for biocatalysis. rsc.org
In addition to biosensors, novel chemical probes that can specifically label different redox forms of OxyR in vivo will be invaluable. Combining these tools with super-resolution microscopy will enable researchers to visualize the subcellular localization and dynamics of OxyR activation with unprecedented detail, particularly within complex structures like biofilms.
Implications of this compound Research for Antimicrobial Strategy Development
Given its central role in protecting bacteria against oxidative stress, which is a key component of the host immune response, OxyR represents an attractive target for the development of novel antimicrobial strategies. nih.gov Bacteria lacking a functional OxyR are often hypersensitive to oxidants and exhibit attenuated virulence. pnas.orgnih.gov
One promising approach is the development of small molecule inhibitors that specifically target OxyR. These inhibitors could function by preventing the conformational changes necessary for its activation, blocking its ability to bind DNA, or locking it in its inactive, reduced state. Such compounds could act as "anti-virulence" drugs, rendering pathogens more susceptible to killing by host immune cells (e.g., neutrophils and macrophages) that utilize ROS.
Furthermore, targeting OxyR could be a powerful way to potentiate the effects of existing antibiotics. Many bactericidal antibiotics induce the production of endogenous ROS, which contributes to their lethal effect. Inhibiting the OxyR-mediated defense system could therefore lower the minimum inhibitory concentration of these drugs and potentially combat the rise of antibiotic resistance.
Future research in this area will involve high-throughput screening for OxyR inhibitors, rational drug design based on the crystal structures of OxyR from various pathogens, and testing the efficacy of these compounds in relevant infection models. nih.govpnas.org The widespread conservation of OxyR among many bacterial pathogens suggests that a successful inhibitor could have broad-spectrum activity. nih.gov
Q & A
Q. What experimental approaches are used to determine OxyR's role as a transcriptional regulator?
Answer: OxyR's transcriptional regulatory activity is typically assessed using electrophoretic mobility shift assays (EMSAs) to confirm direct binding to promoter regions of target genes (e.g., ahpC, katG) . Chromatin immunoprecipitation combined with tiling arrays (ChIP-chip) identifies genome-wide OxyR binding sites, as demonstrated in Pseudomonas aeruginosa studies . Additionally, quantitative real-time PCR (qRT-PCR) validates transcriptional changes in OxyR-regulated genes under oxidative stress . For functional analysis, complementation assays in knockout strains (e.g., Corynebacterium diphtheriae ΔoxyR) test rescue of catalase production or peroxide resistance .
Q. How does OxyR sense hydrogen peroxide at the molecular level?
Answer: OxyR senses H₂O₂ via redox-sensitive cysteine residues in its regulatory domain. In E. coli, oxidation of Cys199 and Cys208 forms an intramolecular disulfide bond, triggering a conformational shift from reduced (inactive) to oxidized (active) OxyR . Structural studies of P. aeruginosa OxyR reveal H₂O₂ binding near Cys199, inducing tetrameric rearrangements that enable DNA binding and RNA polymerase interaction . Reduced OxyR is maintained by thioredoxin/glutaredoxin systems, as shown in P. aeruginosa .
Advanced Research Questions
Q. How do contradictory findings regarding OxyR's role as an activator versus a repressor impact our understanding of its regulatory plasticity?
Answer: OxyR exhibits species-specific regulatory modes. In E. coli, oxidized OxyR activates antioxidant genes (e.g., katG, ahpCF) , while in Corynebacterium glutamicum, reduced OxyR represses katA and dps, with oxidative stress alleviating repression via reduced DNA-binding specificity . This duality suggests evolutionary adaptation to niche-specific stress responses. Methodologically, gel-shift assays under reducing/oxidizing conditions and transcriptional profiling of ΔoxyR mutants are critical to resolve these discrepancies .
Q. What methodological challenges arise when studying OxyR's oligomeric state and DNA-binding specificity?
Answer: OxyR's oligomeric state (tetrameric in E. coli vs. trimeric in C. diphtheriae ) complicates structural studies. Gel filtration chromatography and cross-linking assays are used, but anomalous migration or weak interactions may yield inconclusive results . DNA-binding specificity varies across species; for example, E. coli OxyR fails to bind C. diphtheriae promoters despite structural homology . Hybrid promoter constructs and site-directed mutagenesis (e.g., C199S in E. coli ) help dissect binding specificity.
Q. How does OxyR coordinate cross-talk between oxidative stress defense and other metabolic pathways, such as iron homeostasis or biofilm formation?
Answer: In P. aeruginosa, OxyR regulates genes beyond antioxidants, including pvdS (pyoverdine synthesis) and rsaL (quorum sensing), linking oxidative stress to iron acquisition and virulence . Transcriptomic profiling of ΔoxyR strains under H₂O₂ exposure reveals differential expression of dps (DNA protection) and snr1 (aerobic respiration) . EMSAs confirm direct OxyR binding to promoters of non-canonical targets (e.g., cyoA), suggesting broad regulatory integration .
Q. What strategies are employed to resolve discrepancies in OxyR-dependent gene regulation between in vitro and in vivo conditions?
Answer: Discrepancies arise due to unaccounted cofactors (e.g., thioredoxin) or post-translational modifications. Oxidized OxyR purification (using diamide or H₂O₂ pretreatment) ensures proper redox state for in vitro EMSAs . In vivo reporter systems , such as HyPer (a fluorescent biosensor integrating OxyR's regulatory domain), enable real-time H₂O₂ detection in live cells . For P. aeruginosa, ChIP-chip data validated only 70% of targets via EMSA, highlighting the need for complementary approaches like RNA-seq .
Q. How does OxyR's regulon diverge between saprophytic and pathogenic bacteria, and what implications does this have for antimicrobial strategies?
Answer: Pathogens like Mycobacterium tuberculosis exhibit truncated oxidative stress responses due to nonfunctional oxyR alleles, relying solely on KatG catalase . In contrast, saprophytes like M. smegmatis mount robust OxyR-mediated defenses. Comparative genomics and mutagenesis studies (e.g., restoring oxyR in M. tuberculosis) reveal pathogen-specific vulnerabilities. Targeting OxyR-regulated pathways (e.g., iron acquisition in P. aeruginosa) could disrupt host adaptation .
Methodological Considerations
Key Techniques:
- EMSA : Validate direct OxyR-DNA interactions .
- ChIP-chip/RNA-seq : Map regulons and transcriptional dynamics .
- Site-directed mutagenesis : Probe redox-sensing residues (C199, C208) .
- Structural studies (X-ray crystallography) : Resolve oxidation-induced conformational changes .
Data Interpretation Tips:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
